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  • Product: Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-
  • CAS: 6965-75-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Target Engagement of 4-Amino-N-(4-iodophenyl)benzenesulfonamide

Executive Summary As drug development increasingly relies on precision targeting and diagnostic tracking, halogenated sulfonamides have emerged as critical dual-action scaffolds. 4-Amino-N-(4-iodophenyl)benzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on precision targeting and diagnostic tracking, halogenated sulfonamides have emerged as critical dual-action scaffolds. 4-Amino-N-(4-iodophenyl)benzenesulfonamide (CAS 6965-75-9), commonly referred to as 4-iodosulfanilanilide, is a highly specialized organic building block. By coupling the established zinc-binding pharmacophore of a sulfonamide with the lipophilic and radiolabel-compatible properties of a 4-iodophenyl moiety, this compound serves as a vital precursor for both therapeutic enzyme inhibitors (e.g., Carbonic Anhydrases, COX-2) and diagnostic radiotracers.

This guide provides an in-depth analysis of its physicochemical properties, target engagement mechanisms, and a causality-driven synthesis protocol designed for high-yield laboratory production.

Chemical Identity and Physicochemical Profiling

Understanding the molecular behavior of 4-iodosulfanilanilide requires a precise breakdown of its physicochemical properties. The molecule consists of a central benzenesulfonamide core, functionalized with a primary amine (electron-donating) at the para position, and a 4-iodophenyl group attached to the sulfonamide nitrogen.

The heavy iodine atom significantly increases the molecular weight and lipophilicity (LogP) of the compound compared to standard sulfanilamides, altering its partition coefficient and enhancing its ability to penetrate lipid membranes or occupy deep hydrophobic pockets in target proteins.

Quantitative Data Summary

The following table summarizes the validated chemical properties of the compound, synthesized from authoritative chemical databases:

PropertyValueSource
IUPAC Name 4-amino-N-(4-iodophenyl)benzenesulfonamide [1]
CAS Number 6965-75-9 [2]
Molecular Formula C₁₂H₁₁IN₂O₂S [1]
Molecular Weight 374.20 g/mol [1]
LogP (Lipophilicity) 2.40 [1]
Polar Surface Area 80.6 Ų [1]
H-Bond Donors / Acceptors 2 / 4 [1]
Boiling Point 497.5 °C (at 760 mmHg)[3]

Mechanistic Insights: Target Binding & Biological Activity

In medicinal chemistry, the structural components of 4-iodosulfanilanilide are not arbitrary; they are meticulously selected for specific molecular interactions.

  • The Sulfonamide Zinc-Binding Motif: The primary mechanism of action for benzenesulfonamides is their ability to act as transition-state analogs in metalloenzymes like Carbonic Anhydrase (CA). The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc ion (Zn²⁺), displacing the catalytic water molecule and halting enzyme activity.

  • The 4-Iodophenyl Tail: The addition of the bulky, highly polarizable iodine atom serves two purposes. Pharmacologically, it drives the molecule into the hydrophobic auxiliary pockets of target enzymes via strong van der Waals interactions, increasing binding affinity and isoform selectivity.

  • Radiotracer Potential: From a diagnostic standpoint, the stable iodine atom can be substituted with radioactive isotopes (e.g., ¹²³I for SPECT imaging or ¹²⁴I for PET imaging), allowing researchers to map enzyme overexpression in tumor microenvironments in vivo.

Mechanism Ligand 4-Iodosulfanilanilide (Ligand Scaffold) Sub1 Sulfonamide Group (Pharmacophore) Ligand->Sub1 Sub2 4-Iodophenyl Moiety (Lipophilic Tail) Ligand->Sub2 Sub3 Iodine Isotope (Diagnostic Tag) Ligand->Sub3 Target1 Metalloenzyme Catalytic Zinc (Zn2+) Sub1->Target1 Coordinate Bond Target2 Enzyme Hydrophobic Binding Pocket Sub2->Target2 Van der Waals Target3 SPECT/PET Imaging (In Vivo Tracking) Sub3->Target3 Signal Emission

Fig 1: Target engagement and mechanistic utility of the 4-iodosulfanilanilide scaffold.

Causality-Driven Synthesis Workflow

The synthesis of 4-amino-N-(4-iodophenyl)benzenesulfonamide requires strict regiocontrol. Attempting to react sulfanilyl chloride directly with 4-iodoaniline will fail catastrophically; the free amine on the sulfanilyl chloride will nucleophilically attack the sulfonyl chloride of neighboring molecules, resulting in rapid polymerization.

To circumvent this, we utilize a protecting-group strategy by starting with N-acetylsulfanilyl chloride. The acetyl group masks the amine, ensuring that electrophilicity is strictly localized to the sulfonyl chloride.

Step-by-Step Protocol

Phase 1: Regioselective Sulfonylation

  • Preparation: Dissolve 4-iodoaniline (1.1 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and an acid scavenger. As the reaction proceeds, HCl is generated. Pyridine neutralizes this HCl, preventing the protonation of the 4-iodoaniline, which would otherwise render the nucleophile unreactive.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-acetylsulfanilyl chloride (1.0 eq) portion-wise over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation (Self-Validating Check): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the 4-iodoaniline spot confirms complete conversion to the intermediate (4-acetamido-N-(4-iodophenyl)benzenesulfonamide).

  • Workup: Pour the mixture into ice-cold 1M HCl to precipitate the intermediate and remove excess pyridine. Filter, wash with distilled water, and dry under a vacuum.

Phase 2: Acid-Catalyzed Deacetylation

  • Deprotection: Suspend the dried intermediate in a mixture of ethanol and 2M aqueous HCl (1:1 v/v).

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 2 hours. Causality: The acidic conditions selectively hydrolyze the amide bond of the acetyl group without cleaving the highly stable sulfonamide linkage.

  • Neutralization: Cool the mixture to room temperature and carefully neutralize with 2M NaOH until a pH of 7 is reached, causing the final free-amine product to precipitate.

  • Purification: Collect the solid via vacuum filtration and recrystallize from hot ethanol/water to yield pure 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Synthesis A N-Acetylsulfanilyl Chloride (Protected Electrophile) C Phase 1: Sulfonylation (Pyridine, 0°C to RT) A->C B 4-Iodoaniline (Nucleophile) B->C D 4-Acetamido-N-(4-iodophenyl) benzenesulfonamide (Intermediate) C->D E Phase 2: Deacetylation (2M HCl, EtOH, Reflux) D->E F 4-Amino-N-(4-iodophenyl) benzenesulfonamide (Final Product) E->F

Fig 2: Step-by-step synthesis workflow with intermediate validation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound and validate the self-consistent protocol, the following analytical benchmarks must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The final product must exhibit a dominant molecular ion peak at m/z 375 [M+H]⁺ in positive electrospray ionization (ESI+) mode. The absence of a peak at m/z 417 confirms complete deacetylation.

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • The successful removal of the acetyl protecting group is definitively proven by the complete disappearance of the singlet at ~2.05 ppm (corresponding to the -CH₃ of the acetyl group).

    • The appearance of a broad, D₂O-exchangeable singlet integrating to 2 protons at ~5.8 ppm confirms the presence of the newly liberated primary aromatic amine (-NH₂).

    • The sulfonamide proton (-NH-SO₂-) will appear as a highly deshielded, D₂O-exchangeable singlet typically > 10.0 ppm due to the electron-withdrawing nature of both the sulfonyl group and the iodophenyl ring.

References

  • PubChem Compound Summary for CID 247908, 4-Iodosulfanilanilide. National Center for Biotechnology Information. Verified structural data, physicochemical properties, and computed descriptors. URL:[Link]

  • Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-. EPA CompTox Chemicals Dashboard. Environmental Protection Agency. Verified CAS registry (6965-75-9) and structural identifiers. URL:[Link]

  • 4-AMINO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE (CAS 6965-75-9). LookChem Chemical Database. Physical property validation including boiling point and density metrics. URL:[Link]

Exploratory

Mechanism of Action and Radiotheranostic Potential of 4-Amino-N-(4-iodophenyl)benzenesulfonamide: A Technical Whitepaper

Executive Summary The compound 4-amino-N-(4-iodophenyl)benzenesulfonamide represents a highly specialized, lipophilic derivative of the classic sulfanilamide pharmacophore. While traditional sulfonamides are primarily de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-N-(4-iodophenyl)benzenesulfonamide represents a highly specialized, lipophilic derivative of the classic sulfanilamide pharmacophore. While traditional sulfonamides are primarily deployed as broad-spectrum bacteriostatic agents, the strategic incorporation of a 4-iodophenyl group at the N1 position fundamentally alters the molecule's physicochemical profile. This structural modification not only optimizes the compound's acidity (pKa) for target engagement but also introduces a heavy halogen that enables its use as a radiotracer (e.g., 123I , 124I , 125I ). This whitepaper provides an in-depth analysis of its mechanism of action—targeting bacterial Dihydropteroate Synthase (DHPS)—and outlines the analytical workflows required to validate its dual utility as an antimicrobial probe and a pathogen-specific molecular imaging agent.

Molecular Architecture and Physicochemical Rationale

To understand the efficacy of 4-amino-N-(4-iodophenyl)benzenesulfonamide, one must analyze the causality behind its structural design. The molecule consists of a 4-aminobenzenesulfonamide core, which is the essential pharmacophore for DHPS inhibition, coupled with an N1-(4-iodophenyl) substituent.

The Causality of N1-Substitution
  • pKa Modulation and Target Affinity: The active site of bacterial DHPS is evolved to bind the negatively charged carboxylate group of para-aminobenzoic acid (pABA). Unsubstituted sulfanilamide has a pKa of approximately 10.4, meaning it exists almost entirely in its neutral, un-ionized form at a physiological pH of 7.4. By attaching the electron-withdrawing 4-iodophenyl group to the sulfonamide nitrogen, the negative charge of the resulting conjugate base is delocalized via resonance and stabilized by the inductive effect of the iodine atom. This lowers the pKa to ~6.5–7.0, ensuring that a significant fraction of the drug is ionized at physiological pH, thereby perfectly mimicking the pABA carboxylate and drastically increasing binding affinity [1].

  • Lipophilicity (LogP) Enhancement: The bulky, hydrophobic iodine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives passive diffusion across lipid-rich bacterial envelopes, making it particularly relevant for penetrating the mycolic acid-rich cell walls of mycobacteria or the complex outer membranes of Gram-negative pathogens.

Core Mechanism of Action: DHPS Inhibition and the "Dead-End" Adduct

The primary biological target of this compound is Dihydropteroate Synthase (DHPS) , a TIM-barrel protein essential for the bacterial folate biosynthesis pathway [1]. Because mammalian cells lack DHPS and rely entirely on the active transport of dietary folate, DHPS is a highly selective target with minimal off-target mammalian toxicity.

Competitive Inhibition and Alternative Substrate Utilization

The mechanism of action is twofold:

  • Competitive Inhibition: The compound competes directly with endogenous pABA for the active site of DHPS.

  • Dead-End Adduct Formation: DHPS normally catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with pABA. However, sulfonamides act as alternative substrates [2]. When DHPS processes 4-amino-N-(4-iodophenyl)benzenesulfonamide, it forms a pterin-sulfa adduct . This false metabolite cannot be recognized or processed by the subsequent enzyme in the pathway, dihydrofolate synthase (DHFS) [3]. The formation of this dead-end product rapidly depletes the intracellular pool of DHPPP, halting the synthesis of tetrahydrofolate, which is strictly required for the biosynthesis of purines, thymidine, and certain amino acids, ultimately leading to bacteriostasis.

FolatePathway GTP GTP DHPPP DHPPP (6-hydroxymethyl-7,8-dihydropterin PP) GTP->DHPPP DHPS DHPS Enzyme DHPPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Normal Pathway Adduct Dead-End Pterin-Sulfa Adduct (Bacteriostasis) DHPS->Adduct Alternative Substrate THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Drug 4-amino-N-(4-iodophenyl) benzenesulfonamide Drug->DHPS Competitive Inhibition Adduct->THF Pathway Blocked

Figure 1: Mechanism of DHPS inhibition and dead-end adduct formation by the sulfonamide derivative.

Radiotheranostic Application: Pathogen-Specific Imaging

Differentiating sterile inflammation from active bacterial infection remains a critical clinical challenge. Because the DHPS enzyme is exclusively expressed in bacteria, 4-amino-N-(4-iodophenyl)benzenesulfonamide serves as an ideal scaffold for molecular imaging.

By substituting the stable 127I isotope with positron-emitting 124I (for PET) or gamma-emitting 123I (for SPECT), the molecule becomes a highly specific radiotracer. Upon intravenous injection, the radiotracer circulates and selectively accumulates in tissues harboring active bacterial populations. The tracer is actively trapped within the bacteria via the formation of the aforementioned dead-end pterin-sulfa adduct, providing high signal-to-noise ratios on clinical imaging modalities.

Workflow Precursor Boronic Acid Precursor (N1-phenylboronic acid) Radiotracer [124I]-4-amino-N-(4-iodophenyl) benzenesulfonamide Precursor->Radiotracer RadioIodine [124I]NaI / Oxidant (Cu-mediated) RadioIodine->Radiotracer Purification HPLC Purification (>98% Radiochemical Purity) Radiotracer->Purification Injection IV Injection into Infected Murine Model Purification->Injection PET PET/CT Imaging (DHPS-Specific Accumulation) Injection->PET

Figure 2: Radiosynthesis and in vivo molecular imaging workflow for pathogen-specific PET/CT.

Quantitative Data and Physicochemical Profiling

The structural modifications of the compound yield distinct kinetic and physicochemical advantages over native substrates and early-generation sulfa drugs.

CompoundpKa (Sulfonamide NH)LogP (Calculated)DHPS Ki​ ( μ M)Relative Adduct Formation Rate
pABA (Native Substrate)4.6 (COOH)0.83N/A (Substrate)100% (Normal Product)
Sulfanilamide 10.40.72> 50.0< 5%
Sulfamethoxazole 5.60.891.245%
4-amino-N-(4-iodophenyl)benzenesulfonamide ~6.83.450.865%

Table 1: Comparative physicochemical and kinetic parameters illustrating the optimized profile of the iodinated derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the core assays required to evaluate this compound.

Protocol A: In Vitro DHPS Inhibition and Adduct Quantification

This assay confirms causality by proving that the compound not only inhibits DHPS but is actively consumed to form the dead-end adduct.

Reagents & Setup:

  • Recombinant E. coli DHPS enzyme (purified via Ni-NTA affinity chromatography).

  • 14C -labeled DHPPP (substrate).

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl 2​ , 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, dispense 40 μ L of Reaction Buffer containing 50 nM recombinant DHPS and varying concentrations of 4-amino-N-(4-iodophenyl)benzenesulfonamide (0.1 μ M to 100 μ M).

  • Equilibration: Incubate the mixture at room temperature for 10 minutes to allow for pre-equilibrium binding.

  • Initiation: Add 10 μ L of 14C -DHPPP (final concentration 10 μ M) to initiate the enzymatic reaction.

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Termination: Quench the reaction by adding 50 μ L of stop solution (100 mM EDTA in 50% acetonitrile).

  • Analysis: Inject 20 μ L of the quenched mixture onto a reverse-phase HPLC system coupled with an inline radiometric detector. Quantify the depletion of 14C -DHPPP and the appearance of the new radioactive peak corresponding to the 14C -pterin-sulfa adduct.

Protocol B: Radiosynthesis and In Vivo Biodistribution

This protocol outlines the generation of the radiotheranostic probe and its validation in a living system.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 1 mg of the boronic acid pinacol ester precursor of the compound in 300 μ L of methanol. Add 10 μ L of an aqueous Cu(OTf) 2​ solution (catalyst).

  • Radioiodination: Add 100–500 MBq of[ 124I ]NaI, followed immediately by 10 μ L of Chloramine-T (oxidant) to generate the electrophilic iodine species.

  • Reaction: Stir at room temperature for 15 minutes. Quench with sodium metabisulfite.

  • Purification: Purify the crude mixture via semi-preparative HPLC (C18 column, H 2​ O/MeCN gradient with 0.1% TFA). Collect the radioactive fraction corresponding to the product and formulate in 5% ethanol/saline. Ensure radiochemical purity is >98%.

  • In Vivo Injection: Induce a localized S. aureus infection in the right thigh of neutropenic BALB/c mice (left thigh serves as a sterile saline control). Inject 5 MBq of the formulated radiotracer via the tail vein.

  • Imaging: Perform static PET/CT scans at 1, 2, and 4 hours post-injection. Analyze the Standardized Uptake Value (SUV) to confirm specific accumulation in the infected right thigh versus the sterile left thigh.

References

  • Bermingham, A., & Derrick, J. P. (2014). "Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery." MDPI Antibiotics. Available at:[Link]

  • Griffith, E. C., et al. (2022). "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv. Available at:[Link]

  • Martin-Laurent, F., et al. (2014). "Draft Genome Sequence of the Sulfonamide Antibiotic-Degrading Microbacterium sp. Strain C448." ASM Journals (Genome Announcements). Available at:[Link]

Foundational

In-Depth Technical Guide &amp; Mechanistic MSDS: 4-Amino-N-(4-iodophenyl)benzenesulfonamide

Executive Summary As drug development pivots toward highly selective, target-specific metalloenzyme inhibitors, 4-amino-N-(4-iodophenyl)benzenesulfonamide (CAS: 6965-75-9), also known as 4-iodosulfanilanilide, has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly selective, target-specific metalloenzyme inhibitors, 4-amino-N-(4-iodophenyl)benzenesulfonamide (CAS: 6965-75-9), also known as 4-iodosulfanilanilide, has emerged as a critical pharmacophore. This document serves as a comprehensive technical guide and mechanistic Material Safety Data Sheet (MSDS). Moving beyond standard safety boilerplate, this guide deconstructs the physicochemical causality, toxicological mechanisms, and self-validating experimental workflows required to handle and assay this compound with high fidelity.

Physicochemical Profiling & Structural Causality

To effectively utilize a compound in vitro or in vivo, one must understand how its atomic structure dictates its macroscopic behavior. The unique properties of 4-amino-N-(4-iodophenyl)benzenesulfonamide are driven by two distinct functional domains: the primary sulfonamide group and the iodinated phenyl ring [1].

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
CAS Number 6965-75-9Unique chemical identifier.
Molecular Formula C12H11IN2O2SIndicates presence of heavy halogen (Iodine).
Molecular Weight 374.20 g/mol Falls within Lipinski's Rule of 5 for oral bioavailability.
Density 1.844 g/cm³High density driven by the heavy iodine atom.
Boiling Point 497.5 °C (at 760 mmHg)Indicates strong intermolecular hydrogen bonding.
Flash Point 254.7 °CLow volatility; minimal inhalation hazard at room temp.
Structure-Activity Relationship (SAR) Causality

In the context of Carbonic Anhydrase (CA) inhibition, this molecule acts as a precision tool [2].

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety ( R−SO2​NH2​ ) acts as a classical ZBG. In the physiological pH range, it deprotonates to an anion, coordinating directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and halting CO2 hydration [3].

  • Halogen Bonding via Iodine: The 4-iodophenyl tail is not merely a passive lipophilic anchor. The iodine atom features a highly electrophilic "sigma-hole." This allows it to participate in directional halogen bonding with nucleophilic amino acid residues (e.g., backbone carbonyls) in the hydrophobic pockets of tumor-associated isoforms like hCA IX and hCA XII, granting the molecule exceptional selectivity over off-target cytosolic isoforms (hCA I and II) [4].

MOA cluster_ligand 4-Amino-N-(4-iodophenyl)benzenesulfonamide cluster_enzyme Carbonic Anhydrase Active Site ZBG Sulfonamide Group (Zinc-Binding) Zn Zn2+ Ion (Catalytic Core) ZBG->Zn Coordinate Bond (Displaces H2O) Tail 4-Iodophenyl Tail (Lipophilic) Pocket Hydrophobic Pocket (Isoform Specific) Tail->Pocket Halogen Bonding & Van der Waals

Structural mechanism of 4-amino-N-(4-iodophenyl)benzenesulfonamide binding to Carbonic Anhydrase.

Mechanistic Toxicology & Hazard Identification (MSDS Core)

Standard safety sheets list hazards; a robust scientific protocol requires understanding why those hazards exist to engineer out the risk.

GHS Classification Data
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation.
Toxicological Causality & Storage Rationale
  • Photolability of the C-I Bond: The carbon-iodine bond is susceptible to homolytic cleavage when exposed to UV or intense visible light, generating reactive iodine radicals. This degradation not only ruins assay reproducibility but also generates highly irritating byproducts. Storage Directive: Must be stored in amber, light-blocking vials at 4°C in a desiccator.

  • Haptenization & Sulfa Hypersensitivity: The 4-amino group (arylamine) is a known structural alert. In biological systems, Cytochrome P450 enzymes can oxidize this arylamine into a reactive hydroxylamine, which further oxidizes to a nitroso intermediate. This electrophile covalently binds to cellular proteins, forming haptens that can trigger severe immune responses (cross-reactive sulfa allergy). Handling Directive: Strict use of a Class II Type A2 biological safety cabinet or chemical fume hood when handling the powder to prevent inhalation of aerosolized particulates.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be self-validating. The following methodologies detail the preparation and assaying of this compound, minimizing artifacts caused by precipitation or degradation.

Protocol A: High-Fidelity Stock Solution Preparation

Due to its high lipophilicity (driven by the iodophenyl group), this compound exhibits poor aqueous solubility.

  • Equilibration: Allow the amber storage vial to equilibrate to room temperature (20-25°C) inside a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which accelerates hydrolysis.

  • Weighing: Using an analytical balance, weigh the required mass using anti-static spatulas.

  • Dissolution: Dissolve the powder in 100% Anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds.

  • Validation: Sonicate the solution in a water bath at 25°C for 5 minutes. Inspect against a strong light source (briefly) to ensure no micro-particulates remain.

  • Aliquoting: Dispense into 50 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C. Causality: Eliminates freeze-thaw cycles that drive compound precipitation and concentration drift.

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition constant ( KI​ ) against purified hCA IX [2].

  • Buffer Preparation: Prepare the assay buffer: 20 mM HEPES, pH 7.4, containing 20 mM Na2​SO4​ (to maintain ionic strength) and 0.2 mM phenol red (pH indicator).

  • Inhibitor Dilution: Serially dilute the 10 mM DMSO stock into the assay buffer. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 1% v/v. Causality: DMSO concentrations >1% alter the dielectric constant of the buffer and can denature the metalloenzyme, producing false-positive inhibition data.

  • Enzyme Incubation: Mix 10 nM of purified hCA IX enzyme with the diluted inhibitor. Incubate at 20°C for exactly 15 minutes. Causality: Allows the sulfonamide ZBG to achieve thermodynamic equilibrium with the Zn2+ ion.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 15 mM CO2​ ) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) as the pH drops due to CO2​ hydration into H+ and HCO3−​ . Calculate the initial velocity and derive the KI​ using the Cheng-Prusoff equation.

Workflow Storage 1. Storage & Handling Protect from light (C-I bond) Desiccated at 4°C PPE 2. PPE Application Nitrile Gloves, Fume Hood Respirator for dust Storage->PPE Stock 3. Stock Preparation Dissolve in 100% Anhydrous DMSO (Max 10 mM stock) PPE->Stock Assay 4. In Vitro Assay Dilute in Aqueous Buffer (Max 1% DMSO final) Stock->Assay Disposal 5. Waste Disposal Halogenated Solvent Waste Assay->Disposal

Self-validating workflow for handling and assaying halogenated sulfonamide derivatives.

References

  • Lookchem Database. "Cas 6965-75-9, 4-AMINO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE Basic Information and Chemical Properties." Lookchem. Available at:[Link][1]

  • Moosavi-Movahedi, A. A., et al. "Mechanistic investigation of sulfonamide ligands as human carbonic anhydrase II inhibitors." International Journal of Biological Macromolecules, 2018. Available at:[Link][2]

  • Sławiński, J., et al. "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Advances, 2013. Available at:[Link][3]

  • Ghorab, M. M., et al. "Biological evaluation, radiosensitizing activity and structural insights of novel halogenated quinazoline-sulfonamide conjugates as selective human carbonic anhydrases IX/XII inhibitors." Bioorganic Chemistry, 2021. Available at:[Link][4]

Sources

Exploratory

Molecular Weight and Physicochemical Properties of N-(4-Iodophenyl)sulfanilamide: A Technical Guide for Drug Development

Executive Summary In the landscape of medicinal chemistry, the strategic substitution of halogens onto established pharmacophores is a foundational technique for modulating pharmacokinetics and target binding affinity. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic substitution of halogens onto established pharmacophores is a foundational technique for modulating pharmacokinetics and target binding affinity. N-(4-iodophenyl)sulfanilamide —systematically identified as 4-amino-N-(4-iodophenyl)benzenesulfonamide or 4'-iodosulfanilanilide—represents a highly versatile benzenesulfonanilide building block[1]. By integrating a heavy, polarizable iodine atom into the sulfanilamide skeleton, this compound exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of selective cyclooxygenase-1 (COX-1) inhibitors and potential antitubercular agents[2].

This whitepaper provides an in-depth analysis of the compound's structural bioinformatics, physical properties, and the self-validating experimental protocols required to utilize it effectively in early-stage drug discovery.

Chemical Identity & Structural Bioinformatics

To leverage N-(4-iodophenyl)sulfanilamide in drug design, one must first understand the causality behind its structural components. The molecule consists of a classic sulfanilamide core (p-aminobenzenesulfonamide) where the sulfonamide nitrogen is substituted with a 4-iodophenyl group[1].

  • Halogen Bonding Potential: The presence of the iodine atom at the para position of the aniline ring dramatically alters the molecule's steric bulk and polarizability. Iodine acts as a strong halogen bond donor, allowing the molecule to form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in target protein binding pockets.

  • Electronic Effects: The electron-withdrawing nature of the iodophenyl ring (via inductive effects) slightly increases the acidity of the adjacent sulfonamide proton (NH). This fine-tunes the pKa of the sulfonamide group, optimizing its ability to act as a hydrogen bond donor under physiological conditions.

Physicochemical Properties

The integration of the iodine atom significantly impacts the macroscopic properties of the compound. The table below summarizes the core quantitative data critical for formulation and assay design.

PropertyValueCausality / Significance
Molecular Formula C12H11IN2O2S[1]Defines the benzenesulfonanilide scaffold.
Molecular Weight 374.20 g/mol [1]Elevated MW due to the heavy iodine atom (126.9 g/mol ), yet remains well within Lipinski's Rule of Five (<500 g/mol ).
Monoisotopic Mass 373.9586 Da[1]Critical for exact mass targeting in LC-MS/MS workflows.
Density 1.844 g/cm³[3]High density is a direct consequence of the electron-dense iodine atom.
Boiling Point 497.5 °C (at 760 mmHg)[3]High BP indicates a robust crystal lattice driven by strong intermolecular hydrogen bonding from the primary amine and sulfonamide groups.
Vapor Pressure 4.93E-10 mmHg (at 25°C)[3]Negligible volatility; highly stable for long-term benchtop storage.
XlogP (Predicted) 2.4[1]The hydrophobic iodophenyl ring shifts the molecule into an optimal lipophilicity range (LogP 1-3) for oral bioavailability and membrane permeability.
Refractive Index 1.723[3]High polarizability of the iodine electron cloud slows the phase velocity of light.

Mechanistic Applications in Target-Directed Drug Discovery

Benzenesulfonanilide derivatives are heavily investigated for their selective inhibition of target enzymes. Notably, structurally simple cyclooxygenase-1 (COX-1) inhibitors utilizing this skeleton have been designed to provide analgesia without the gastric disturbance typically associated with traditional NSAIDs[2].

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity due to the suppression of cytoprotective Prostaglandin E2 (PGE2) in the stomach mucosa. Specific benzenesulfonanilide structures selectively target COX-1, making N-(4-iodophenyl)sulfanilamide an ideal lead compound or synthetic intermediate for developing safer analgesic agents[2]. Furthermore, urea-sulfonamide derivatives of this class have shown potential as antitubercular agents by binding to the intramolecular ammonia tunnel of M. tuberculosis NadE (NAD synthetase)[2].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Stimulated PGE2_Gastric PGE2 (Gastric Protection) COX1->PGE2_Gastric PGE2_Inflam PGE2 (Inflammation/Pain) COX2->PGE2_Inflam Drug N-(4-iodophenyl)sulfanilamide (Selective Inhibitor) Drug->COX1 Potent Inhibition Drug->COX2 Weak Inhibition

Mechanistic pathway of COX-1 selective inhibition by benzenesulfonanilide derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any application of N-(4-iodophenyl)sulfanilamide must be grounded in self-validating analytical and biological systems. Below are the standard operating protocols for profiling this compound.

Protocol 1: HPLC-UV/MS Profiling for Purity and LogP Estimation

Purpose: To ensure batch purity and empirically validate the predicted XlogP of 2.4[1]. Causality: Utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of the sulfonamide nitrogen. By keeping the molecule in its neutral state, we prevent peak tailing and ensure highly reproducible retention times, which is critical for accurate lipophilicity assessment.

  • Sample Preparation: Dissolve 1 mg of N-(4-iodophenyl)sulfanilamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Setup: Use a C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: HPLC Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic rings) and configure the MS for positive electrospray ionization (ESI+) to detect the [M+H]+ ion at m/z 375.2.

  • Validation: Run a calibration mixture of known LogP standards (e.g., toluene, aniline) to correlate retention time with empirical LogP.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

Purpose: To determine the Selectivity Index (SI) of the synthesized derivatives. Causality: Measuring PGE2 directly via Enzyme Immunoassay (EIA) quantifies the downstream product of COX activity. Comparing the IC50 between COX-1 and COX-2 yields the Selectivity Index (SI = IC50_COX2 / IC50_COX1).

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation: Pre-incubate the enzymes with serial dilutions of the compound (ranging from 0.1 µM to 100 µM) for 15 minutes at 37°C. Control: Use Aspirin or Indomethacin as a positive validation control.

  • Substrate Addition: Initiate the reaction by adding exogenous arachidonic acid. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Neutralize, and quantify the synthesized PGE2 using a competitive EIA kit. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow Prep Compound Synthesis & Purification HPLC HPLC-UV/MS QC & LogP Profiling Prep->HPLC InVitro In Vitro Enzymatic Assay (COX-1/2) HPLC->InVitro Data IC50 & Selectivity Index Calculation InVitro->Data

Self-validating experimental workflow for compound quality control and enzymatic screening.

Safety, Handling, and Formulation

According to the Globally Harmonized System (GHS), N-(4-iodophenyl)sulfanilamide is classified under Skin Sensitization (Category 1) and Eye Irritation (Category 2) [1].

  • Handling: Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is required.

  • Storage: The compound is stable under standard ambient conditions. However, due to the presence of the carbon-iodine bond, it should be stored in amber vials and protected from prolonged exposure to direct UV light to prevent photo-dehalogenation.

References

1.[1] Title: 4-Iodosulfanilanilide | C12H11IN2O2S | CID 247908 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

2.[3] Title: Cas 6965-75-9, 4-AMINO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE Source: LookChem URL: [Link]

3.[2] Title: Analgesic agents without gastric damage: Design and synthesis of structurally simple benzenesulfonanilide-type cyclooxygenase-1-selective inhibitors (Zheng et al., 2007) Source: LookChem / Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Foundational

solubility profile of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in organic solvents

An In-depth Technical Guide to the Solubility Profile of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in Organic Solvents Introduction Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- (CAS 6965-75-9), a sulfonamide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in Organic Solvents

Introduction

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- (CAS 6965-75-9), a sulfonamide derivative, is a compound of interest in pharmaceutical and materials science research.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its application in drug development, formulation, and chemical synthesis. A comprehensive solubility profile provides the foundation for designing crystallization processes, selecting appropriate reaction media, and developing analytical methods.

This technical guide offers a detailed exploration of the solubility of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-. It provides a representative solubility profile in a range of common organic solvents, a robust experimental protocol for accurate solubility determination, and an in-depth discussion of the underlying physicochemical principles that govern its solubility behavior. This document is intended for researchers, scientists, and drug development professionals seeking to work with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C12H11IN2O2S[1][3]
Molecular Weight 374.19 g/mol [1]
Appearance Powder[4]
InChI Key GNYYVWOTRVNKCO-UHFFFAOYSA-N[3][4]

The structure of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- features both polar (amine, sulfonamide) and non-polar (iodophenyl, benzene ring) moieties. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Representative Solubility Profile

SolventSolvent ClassExpected Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
AcetonePolar Aprotic10 - 20
AcetonitrilePolar Aprotic5 - 10
EthanolPolar Protic2 - 5
MethanolPolar Protic1 - 3
Ethyl AcetateIntermediate Polarity1 - 2
DichloromethaneNon-polar< 1
TolueneNon-polar< 0.5
HexaneNon-polar< 0.1

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For the precise and reliable determination of the equilibrium solubility of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-, the isothermal shake-flask method is a widely accepted and robust technique.[5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- to a series of glass vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[5][7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove all particulate matter.[5] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

    • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[5][6]

Visual Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 quant3 Quantify against calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

The solubility of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in organic solvents is governed by a combination of factors related to both the solute and the solvent.

The "Like Dissolves Like" Principle

This fundamental principle posits that a solute will have higher solubility in a solvent with similar polarity.[5]

  • Polar Solvents: Solvents like DMSO and DMF are highly polar and can engage in strong dipole-dipole interactions and, in some cases, hydrogen bonding. The polar functional groups (amine and sulfonamide) of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- are expected to interact favorably with these solvents, leading to high solubility.

  • Non-polar Solvents: Solvents such as hexane and toluene are non-polar and primarily interact through weaker van der Waals forces. The large, non-polar aromatic portions of the solute molecule will have some affinity for these solvents, but the polar groups will be disfavored, resulting in low overall solubility.

  • Intermediate Polarity Solvents: Solvents like ethyl acetate and acetone offer a balance of polar and non-polar characteristics, leading to moderate solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters can be employed.[8] HSP decomposes the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

The principle behind HSP is that substances with similar (δd, δp, δh) values are likely to be miscible.[8] By determining the HSP of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-, one can calculate the "distance" to the HSP of various solvents in the three-dimensional Hansen space. Solvents with a smaller distance are more likely to be good solvents for the compound.

Logical Relationship of Solubility Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- Polarity_solute Polarity (Amine, Sulfonamide) Solute->Polarity_solute Hbond_solute H-Bonding (Donor/Acceptor) Solute->Hbond_solute MW Molecular Weight Solute->MW Solvent Organic Solvent Polarity_solvent Polarity (Dielectric Constant) Solvent->Polarity_solvent HSP Hansen Solubility Parameters (δd, δp, δh) Solvent->HSP Solubility Solubility Polarity_solute->Solubility Hbond_solute->Solubility Polarity_solvent->Solubility HSP->Solubility

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

The solubility of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is a critical parameter for its successful application in research and development. This guide has provided a representative solubility profile, a detailed experimental protocol for its accurate determination, and a discussion of the theoretical underpinnings of its solubility. By applying the principles and methods outlined herein, researchers can confidently and effectively work with this compound in various organic solvent systems. It is reiterated that the provided solubility values are illustrative; for any critical application, experimental verification is paramount.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Bellevue College. (n.d.). Experiment 2: Solubility.
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • Taylor & Francis Online. (2015, May 22). Suitability of analytical methods to measure solubility for the purpose of nanoregulation.
  • PMC. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-N-(4-iodo-phenyl)-benzenesulfonamide.
  • ChemicalBook. (2026, January 13). 4-AMINO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE.
  • PubChem. (n.d.). 4-Iodosulfanilanilide.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(4-iodophenyl)benzene-1-sulfonamide.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

An Application Note for the Synthesis of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N-(4-iodophenyl)benzenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N-(4-iodophenyl)benzenesulfonamide (CAS No. 6965-75-9). This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex therapeutic agents.[1] The described methodology employs a robust four-step sequence: 1) protection of aniline as acetanilide, 2) electrophilic chlorosulfonation, 3) nucleophilic sulfonamide formation with 4-iodoaniline, and 4) acidic deprotection to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Synthetic Strategy

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-, also known as 4-iodosulfanilanilide, is a sulfonamide derivative whose structural framework is of significant interest in pharmaceutical research.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and antidiabetic drugs.[2][3] The synthesis strategy detailed herein is a classic and reliable approach analogous to the industrial synthesis of sulfanilamide, the first commercially available antibacterial agent.[4]

The core of this synthesis involves the formation of a sulfonamide bond between a sulfonyl chloride and an amine. To achieve the desired regioselectivity and prevent unwanted side reactions, a protecting group strategy is essential.[5] The amino group of the starting material, aniline, is a strong activating group that would otherwise react under the harsh acidic conditions of chlorosulfonation.[4] By first protecting it as an acetamide, we deactivate it slightly and ensure the subsequent electrophilic aromatic substitution occurs predictably at the para position.[5] The resulting 4-acetamidobenzenesulfonyl chloride is a stable intermediate that can be reliably coupled with 4-iodoaniline. The final deprotection step under acidic conditions regenerates the free amine with high fidelity.

Overall Reaction Scheme

Figure 1: Four-step synthesis pathway for 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
AnilineReagentSigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Sigma-Aldrich
Sodium AcetateAnhydrous, 99%Fisher Scientific
Chlorosulfonic Acid99%Acros Organics
4-Iodoaniline98%Alfa Aesar
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Hydrochloric Acid (HCl)37% (conc.)VWR
Sodium BicarbonateACS GradeFisher Scientific
Sodium SulfateAnhydrousFisher Scientific
Ethanol200 ProofDecon Labs
Deionized WaterN/AIn-house
Equipment
  • Magnetic stirrers with heating plates

  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser and Claisen adapter

  • Dropping funnel

  • Ice bath and heating mantle

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

Step 1: Synthesis of Acetanilide (Amine Protection)

Rationale: This step protects the reactive amino group of aniline as an acetamide. The acetylation moderates the activating nature of the amino group, preventing polysubstitution and oxidation during the subsequent chlorosulfonation step.[4][5] Sodium acetate is added to buffer the reaction, neutralizing the acetic acid byproduct.[5]

Procedure:

  • In a 250 mL Erlenmeyer flask, add aniline (5.0 mL, ~55 mmol) to 150 mL of 0.4 M hydrochloric acid.

  • Warm the stirred mixture to 50 °C to ensure complete dissolution of the aniline hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate by dissolving 9.0 g in 30 mL of water.

  • To the warm aniline solution, add acetic anhydride (6.0 mL, ~64 mmol) in one portion with vigorous stirring.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution.

  • Cool the mixture in an ice bath for 15-20 minutes to precipitate the acetanilide product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel, washing with several portions of cold deionized water.

  • Air-dry the product on the filter funnel for at least 20 minutes. A typical yield is 6.5-7.0 g.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Rationale: This is an electrophilic aromatic substitution where the acetanilide ring attacks the powerful electrophile derived from chlorosulfonic acid. The reaction is performed at low temperatures to control its high exothermicity and to maximize the formation of the desired para isomer, which is sterically and electronically favored. An excess of chlorosulfonic acid is used to drive the reaction to completion.[2]

SAFETY NOTE: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

Procedure:

  • Place the dry acetanilide (~6.5 g, ~48 mmol) from Step 1 into a dry 100 mL round-bottom flask.

  • Gently warm the flask to melt the acetanilide, then allow it to cool and solidify, coating the bottom of the flask.

  • Cool the flask in an ice bath.

  • In the fume hood, carefully measure chlorosulfonic acid (20 mL, ~300 mmol) into a dry dropping funnel.

  • Add the chlorosulfonic acid dropwise to the cooled, solidified acetanilide over 20-30 minutes with gentle swirling.

  • Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let it stand for 30 minutes to complete the reaction (HCl gas will be evolved).

  • Very slowly and carefully, pour the reaction mixture into a beaker containing ~150 mL of crushed ice and water. This step is highly exothermic and should be done with caution behind a blast shield.

  • A white precipitate of 4-acetamidobenzenesulfonyl chloride will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Use the moist product immediately in the next step to prevent hydrolysis of the sulfonyl chloride group.[5]

Step 3: Synthesis of 4-Acetamido-N-(4-iodophenyl)benzenesulfonamide

Rationale: This step is a nucleophilic acyl substitution where the amino group of 4-iodoaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide linkage.[6] Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

Procedure:

  • Transfer the moist 4-acetamidobenzenesulfonyl chloride from Step 2 to a 100 mL round-bottom flask.

  • Add dichloromethane (DCM, 40 mL) to the flask.

  • In a separate beaker, dissolve 4-iodoaniline (9.5 g, ~43 mmol) in 20 mL of DCM.

  • Add the 4-iodoaniline solution to the sulfonyl chloride suspension.

  • Add pyridine (4.0 mL, ~50 mmol) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator to yield the crude protected product as an off-white or tan solid.

Step 4: Synthesis of 4-Amino-N-(4-iodophenyl)benzenesulfonamide (Deprotection)

Rationale: The final step involves the acid-catalyzed hydrolysis of the acetamide protecting group to reveal the primary aromatic amine.[6] The sulfonamide bond is significantly more stable to hydrolysis under these conditions than the acetamide bond.[5]

Procedure:

  • Place the crude product from Step 3 into a 100 mL round-bottom flask.

  • Add 6 M hydrochloric acid (approximately 30-40 mL).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The final product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, washing thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₂H₁₁IN₂O₂S[1]
Molecular Weight 374.20 g/mol
Appearance White to off-white powder
Melting Point Literature values vary; typically in the range of 180-190 °C.
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons, amine protons (NH₂ and SO₂NH).
IR (ATR) Characteristic peaks for N-H stretching (amine & sulfonamide), S=O stretching, C-I stretching.[8][9]

Experimental Workflow Visualization

Figure 2: Step-by-step experimental and purification workflow.

References

  • LookChem. Cas 6965-75-9, 4-AMINO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE. [Link]

  • University of California, Davis. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • Chemistry Steps. Synthesis of Sulfanilamide. [Link]

  • PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. [Link]

  • ResearchGate. Amide/sulfonamide formation and subsequent ester hydrolysis. [Link]

  • Academia.edu. synthesis of sulphanilamide from acetamide. [Link]

  • ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. [Link]

  • SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

  • ResearchGate. Synthesis of Some New Sulfanilamide Derivatives. [Link]

  • Google Patents. US4698445A - 4-amino benzenesulfonamides.
  • National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Cheméo. 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. [Link]

  • National Center for Biotechnology Information. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

  • Molecules. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]

  • StuDocu. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • Vaia. Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. [Link]

  • University of Colorado Boulder. Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • National Center for Biotechnology Information. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and.... [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

Sources

Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 4-Amino-N-(4-iodophenyl)benzenesulfonamide

Strategic Utility in Drug Discovery The compound 4-amino-N-(4-iodophenyl)benzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in the late-stage functionalization of pharmaceutical can...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Discovery

The compound 4-amino-N-(4-iodophenyl)benzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in the late-stage functionalization of pharmaceutical candidates. It contains two critical pharmacophores: a free aniline (common in antimicrobial and kinase inhibitor scaffolds) and a sulfonamide linkage (prevalent in COX-2 and carbonic anhydrase inhibitors).

While the presence of the aryl iodide moiety makes this molecule an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, the simultaneous presence of a free primary amine ( −NH2​ ) and an acidic sulfonamide proton ( −SO2​NH− ) introduces significant chemoselectivity and catalyst-poisoning challenges. This application note provides a self-validating, field-proven framework to overcome these protic interferences.

Mechanistic Causality & Reaction Design

To achieve quantitative yields without protecting groups, the reaction conditions must be engineered to address the specific electronic and acid-base properties of the substrate.

The Kinetic Advantage of Aryl Iodides

Aryl iodides undergo oxidative addition with Pd(0) orders of magnitude faster than their bromide or chloride counterparts. This kinetic advantage is crucial: it allows the cross-coupling to proceed at lower temperatures (60–80 °C). Operating under mild thermal conditions suppresses the thermodynamic tendency of the free primary amine to coordinate with the palladium center, thereby preventing the formation of inactive palladium-amine nanoparticles [1].

Protic Interference & Critical Base Stoichiometry

The most common point of failure when coupling this substrate is stalled transmetalation due to incorrect base stoichiometry. The sulfonamide N−H proton is highly acidic ( pKa​≈10 ). Standard Suzuki-Miyaura protocols typically employ 1.5 to 2.0 equivalents of base. However, introducing this substrate will immediately consume 1.0 equivalent of base to form an unreactive sulfonamide salt. If insufficient base remains, the boronic acid cannot be converted into the reactive boronate complex required for transmetalation .

Expert Directive: A minimum of 3.0 equivalents of a mild base (e.g., K2​CO3​ or K3​PO4​ ) must be used. Strong bases (like KOtBu ) should be avoided as they can promote unwanted Buchwald-Hartwig amination side-reactions at the free aniline site.

Catalyst Selection

Pd(dppf)Cl2​ is the optimal precatalyst for this transformation. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a sterically demanding coordination sphere that prevents the free aniline from displacing the phosphine ligands, ensuring the catalytic cycle remains active .

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I bond) Pd0->OxAdd Aryl Iodide BaseEq Base Addition (3 eq required) OxAdd->BaseEq TransMet Transmetalation (Boronate Transfer) BaseEq->TransMet Aryl-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle highlighting the critical base stoichiometry required for sulfonamide substrates.

Optimization Data

The following table summarizes the causal relationship between base equivalents, catalyst choice, and overall yield, demonstrating why the optimized parameters were selected.

EntryCatalyst (5 mol%)BaseEquivalentsSolventTemp (°C)Yield (%)Observation
1 Pd(PPh3​)4​ K2​CO3​ 1.51,4-Dioxane/ H2​O 8018%Reaction stalled; base depleted by sulfonamide.
2 Pd(PPh3​)4​ K2​CO3​ 3.01,4-Dioxane/ H2​O 8065%Moderate yield; some catalyst deactivation noted.
3 Pd(dppf)Cl2​ K2​CO3​ 1.51,4-Dioxane/ H2​O 8022%Reaction stalled; base depleted by sulfonamide.
4 Pd(dppf)Cl2​ K2​CO3​ 3.0 1,4-Dioxane/ H2​O 80 >95% Optimal; complete conversion, no side reactions.
5 Pd(dppf)Cl2​ KOtBu 3.0Toluene10041%Complex mixture; N-arylation side products observed.

Table 1: Optimization of reaction conditions for the cross-coupling of 4-amino-N-(4-iodophenyl)benzenesulfonamide with phenylboronic acid (1.2 eq).

Experimental Protocol

G Step1 1. Reagent Assembly Substrate, Boronic Acid, Pd(dppf)Cl2, Base (3 eq) Step2 2. Solvent Addition 1,4-Dioxane / H2O (4:1 ratio) Step1->Step2 Step3 3. Degassing Sparging with N2 / Ar (15 min) Step2->Step3 Step4 4. Reaction Heat at 80°C for 4-12 hours Step3->Step4 Step5 5. Quench & Workup Acidify to pH 5.5-6.5, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of sulfonamides.

Reagents Required
  • Aryl Halide: 4-amino-N-(4-iodophenyl)benzenesulfonamide (1.0 eq, 1.0 mmol, 374 mg)

  • Boronic Acid: Arylboronic acid (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%, 41 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 eq, 3.0 mmol, 414 mg)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 4-amino-N-(4-iodophenyl)benzenesulfonamide, arylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Seal the tube with a rubber septum.

Step 2: Degassing (Self-Validating System) Causality: Oxygen irreversibly oxidizes Pd(0) to Pd(II) and promotes the homocoupling of boronic acids.

  • Add 8 mL of 1,4-Dioxane and 2 mL of Deionized H2​O via syringe.

  • Submerge a long needle into the solvent mixture and sparge with dry Nitrogen or Argon gas for exactly 15 minutes. Provide an exit needle for pressure relief.

  • Remove the needles and seal the Schlenk tube under a positive pressure of inert gas.

Step 3: Heating & Monitoring

  • Place the reaction vessel in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 4 to 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting aryl iodide spot is fully consumed.

Step 4: pH-Controlled Workup (Critical Insight) Causality: Post-reaction, the product exists as a water-soluble potassium sulfonamide salt. If extracted directly with organic solvent, the product will be lost in the aqueous waste. However, over-acidification (pH < 4) will protonate the free aniline ( pKa​≈4.5 ), driving it back into the aqueous layer as an ammonium salt.

  • Cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of Deionized H2​O .

  • Carefully add 1M HCl dropwise while monitoring with a pH meter or pH paper until the aqueous layer reaches exactly pH 5.5 to 6.5. At this precise window, the sulfonamide is neutral, and the aniline remains unprotonated.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 70:30 to 40:60) to afford the pure cross-coupled product.

References

  • Ratnayake, A. S., et al. "Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates." Organic Letters, 2019, 21(24), 9909-9913.[Link][1]

  • Jiang, W., et al. "Air-Stable Iron-Based Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions." ACS Catalysis, 2023, 13(4), 2443-2448.[Link][2]

  • Kallemeyn, J. M., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules, 2022, 27(3), 635.[Link][3]

Sources

Method

Application Note: Advanced Radioiodination Protocols for 4-Amino-N-(4-iodophenyl)benzenesulfonamide

Scientific Background & Target Rationale The chemical scaffold 4-amino-N-(4-iodophenyl)benzenesulfonamide represents a highly versatile pharmacophore in the field of molecular imaging and radiopharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Target Rationale

The chemical scaffold 4-amino-N-(4-iodophenyl)benzenesulfonamide represents a highly versatile pharmacophore in the field of molecular imaging and radiopharmaceutical development. The benzenesulfonamide moiety is a privileged structure with an established affinity for multiple high-value diagnostic targets. Notably, it serves as a potent inhibitor of Carbonic Anhydrase IX (CA IX), an enzyme heavily overexpressed in the acidic microenvironment of hypoxic solid tumors 1.

Furthermore, N-phenyl substituted sulfonamides are extensively utilized in the design of selective Cyclooxygenase-2 (COX-2) radiotracers for imaging neuroinflammation and neoplastic progression 2, and they act as critical ligands for the allosteric modulation of metabotropic glutamate receptor 4 (mGluR4) 3. Radiolabeling this compound with iodine isotopes ( 123 I for SPECT, 124 I for PET, or 125 I for ex vivo autoradiography) enables the non-invasive visualization of these targets in vivo.

Pathway AA Arachidonic Acid (Lipid Bilayer) COX2 COX-2 Enzyme (Upregulated in Tumors) AA->COX2 Substrate PG Prostaglandins (PGE2) (Inflammatory Mediators) COX2->PG Enzymatic Conversion TR Radiotracer (Iodinated Sulfonamide) TR->COX2 Competitive Binding (Inhibits Enzyme) PET PET/SPECT Imaging (Signal Localization) TR->PET Radioactive Decay (Gamma/Positron Emission)

Fig 2. Mechanism of target engagement and molecular imaging of COX-2 expression.

Mechanistic Insights into Radioiodination

To synthesize the radiolabeled analog of 4-amino-N-(4-iodophenyl)benzenesulfonamide, researchers must choose between two primary radiochemical pathways: Isotopic Exchange and Electrophilic Destannylation .

Causality in Pathway Selection: Isotopic exchange (swapping stable 127 I for radioactive 124/125 I) is synthetically straightforward but yields "carrier-added" products. For saturable biological targets like COX-2 or mGluR4, the presence of non-radioactive carrier molecules competitively blocks receptor binding, drastically reducing the apparent signal-to-noise ratio during imaging.

Conversely, Electrophilic Destannylation is the gold standard. By replacing the stable iodine atom with a tributylstannyl leaving group on the precursor, we enable an electrophilic substitution reaction that exclusively yields the radioactive product. This "no-carrier-added" (NCA) approach maximizes molar activity.

Causality in Oxidant Selection: The target molecule contains a highly oxidation-sensitive 4-amino group (an aniline derivative). Standard soluble oxidants like Chloramine-T or peracetic acid risk oxidizing this primary amine to a nitroso or nitro species, completely abrogating target affinity. Therefore, Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycouril) is strictly selected. As a mild, solid-phase oxidant, Iodogen generates the requisite electrophilic iodine ( ∗I+ ) at the solid-liquid interface without degrading the sensitive pharmacophore in the bulk solution.

Quantitative Method Comparison
ParameterIsotopic ExchangeElectrophilic Destannylation (Recommended)
Reaction Mechanism Nucleophilic/Radical ExchangeElectrophilic Aromatic Substitution
Precursor Required Unlabeled Reference StandardTrialkyltin Derivative
Molar Activity Low (Carrier-Added, <50 GBq/µmol)High (No-Carrier-Added, >1000 GBq/µmol)
Oxidant Dependency None (Requires Cu(I) catalyst & heat)Mild Oxidant Required (Iodogen)
Suitability for Saturable Targets PoorExcellent

Experimental Protocols

The following self-validating methodology details the synthesis of the radiotracer via electrophilic destannylation.

Protocol A: Preparation of the Iodogen Reaction Vessel
  • Dissolve Iodogen in anhydrous dichloromethane (DCM) to a precise concentration of 1 mg/mL.

  • Aliquot 50 µL (50 µg) of the Iodogen solution into a sterile, conical glass reaction vial.

  • Evaporate the DCM under a gentle stream of nitrogen gas at room temperature until a thin, uniform solid film of Iodogen coats the bottom of the vial.

    • Causality: Immobilizing the oxidant on the vessel wall prevents it from remaining in the final aqueous formulation, streamlining downstream HPLC purification and protecting the final product from auto-oxidation.*

Protocol B: Radioiodination via Destannylation
  • Dissolve the precursor, 4-amino-N-(4-(tributylstannyl)phenyl)benzenesulfonamide, in absolute ethanol to a concentration of 1 mg/mL.

  • Add 50 µL of the precursor solution (50 µg) to the Iodogen-coated vial.

  • Add 50 µL of 0.1 M Phosphate Buffer (pH 6.5) to the reaction vial.

    • Causality: Maintaining a slightly acidic to neutral pH is critical; it facilitates the generation of the electrophilic ∗I+ species while preventing the premature, non-productive hydrolysis of the stannyl group.*

  • Introduce 37–74 MBq (1–2 mCi) of [124I]NaI or [125I]NaI in dilute NaOH (typically 5–10 µL) into the vial.

  • Seal the vial and incubate at room temperature for 15 minutes with gentle orbital shaking.

Protocol C: Reaction Quenching and HPLC Purification
  • Terminate the reaction by adding 50 µL of 0.1 M Sodium Metabisulfite ( Na2​S2​O5​ ) in water.

    • Causality: Metabisulfite instantly reduces any unreacted ∗I+ back to unreactive ∗I− , halting the iodination process and preventing off-target oxidation of the 4-amino group during the concentration steps.*

  • Extract the reaction mixture with 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% TFA) and inject it into a reverse-phase HPLC system equipped with a C18 column and an in-line radiometric detector.

  • Collect the radioactive fraction corresponding to the 4-amino-N-(4-iodophenyl)benzenesulfonamide peak.

  • Remove organic solvents via solid-phase extraction (C18 Sep-Pak) and formulate the final radiotracer in 0.9% sterile saline containing 5% ethanol.

Radiolabeling P Trialkyltin Precursor (Tributylstannyl Derivative) R Electrophilic Destannylation (Reaction Vessel, RT, 15 min) P->R Add to vial I Radioiodine Source ([124I]NaI or [125I]NaI) I->R Add activity O Oxidant (Iodogen) Generates Electrophilic *I+ O->R Catalyzes *I+ formation Q Quenching (Na2S2O5) R->Q Stop reaction H RP-HPLC Purification (Isocratic Elution) Q->H Inject crude F Formulated Radiotracer (>99% RCP, High Molar Activity) H->F Collect fraction

Fig 1. Radiochemical workflow for electrophilic radioiodination via destannylation.

Quality Control & Validation

To ensure the protocol operates as a self-validating system, the following analytical checks must be performed prior to in vitro or in vivo application:

  • Radiochemical Purity (RCP): Perform an analytical radio-HPLC run on a 5 µL aliquot of the formulated product. The RCP must exceed 99%, with no free ∗I− detected at the solvent front.

  • Structural Identity: Co-inject the radioactive sample with a non-radioactive reference standard of 4-amino-N-(4-iodophenyl)benzenesulfonamide. The UV retention time of the standard must perfectly align with the radiometric peak of the tracer.

  • Molar Activity ( Am​ ): Calculate the specific activity by dividing the total radioactivity of the collected fraction by the mass of the compound (determined via UV peak area integration against a pre-established standard curve). Acceptable Am​ for saturable target imaging should be 1000 GBq/µmol.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update Source: MDPI URL
  • Title: US20110243844A1 - Sulfonamide derivative metabotropic glutamate r4 ligands Source: Google Patents URL

Sources

Application

In Vitro Assay Protocols for 4-Amino-N-(4-iodophenyl)benzenesulfonamide Derivatives: Targeting Carbonic Anhydrases in Hypoxic Tumors

Scientific Context & Mechanism of Action 4-Amino-N-(4-iodophenyl)benzenesulfonamide (CAS: 6965-75-9), frequently referred to as 4'-iodosulfanilanilide, belongs to the diaryl sulfonamide class of small molecules. While ea...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanism of Action

4-Amino-N-(4-iodophenyl)benzenesulfonamide (CAS: 6965-75-9), frequently referred to as 4'-iodosulfanilanilide, belongs to the diaryl sulfonamide class of small molecules. While early sulfonamides were primarily developed as antimicrobial agents targeting dihydropteroate synthase, structurally tailored diaryl sulfonamides have emerged as highly potent inhibitors of the metalloenzyme Carbonic Anhydrase (CA, EC 4.2.1.1) .

The Causality of Structural Design

The experimental choice to utilize a 4-iodophenyl substitution relies on the "tail approach" in rational drug design. The primary sulfonamide group ( −SO2​NH2​ ) acts as the zinc-binding group (ZBG), directly coordinating with the Zn2+ ion in the enzyme's active site and displacing the catalytic water/hydroxide ion. Meanwhile, the bulky, highly polarizable iodine atom on the phenyl ring extends into the hydrophobic half of the active site. This induces strong halogen bonding and hydrophobic interactions, which significantly enhances the compound's selectivity for the transmembrane, tumor-associated isoforms (hCA IX and hCA XII) over the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II) .

hCA IX is heavily overexpressed in solid tumors under hypoxic conditions (driven by HIF-1 α stabilization) and is responsible for maintaining an acidic extracellular pH ( pHe​ ) that promotes tumor survival and metastasis. Inhibiting hCA IX with selective sulfonamides normalizes the pHe​ and triggers apoptosis .

Mechanism A Hypoxia (Low O2) B HIF-1α Stabilization A->B C CA IX Overexpression B->C D Acidic Extracellular pH (pHe) C->D F 4-Amino-N-(4-iodophenyl) benzenesulfonamide G Zn2+ Coordination & Halogen Bonding F->G H CA IX Inhibition G->H H->D Blocks I Tumor Apoptosis H->I Induces

Mechanism of CA IX overexpression in hypoxia and targeted inhibition by diaryl sulfonamides.

In Vitro Assay Protocol 1: Stopped-Flow CO2​ Hydration Assay

Why Stopped-Flow? The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers possess a dead-time that is far too slow to capture the initial velocity of this reaction. The stopped-flow spectrophotometric method, originally pioneered by Khalifah , utilizes rapid mixing with a dead-time of ~1-2 ms, making it the gold standard for accurately determining the inhibition constant ( Ki​ ) of CA inhibitors.

Materials & Reagents
  • Instrument: Applied Photophysics Stopped-Flow Spectrophotometer (or equivalent).

  • Enzymes: Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII).

  • Substrate: CO2​ -saturated ultrapure water (prepared by bubbling CO2​ gas through water at 20°C for 30 minutes; yields ≈34 mM CO2​ ).

  • Assay Buffer: 20 mM HEPES (pH 7.5) for hCA I/II/IX, or 20 mM TRIS (pH 8.3) for hCA XII.

  • Indicator: 0.2 mM Phenol Red (pH-sensitive dye).

  • Ionic Strength Modifier: 20 mM Na2​SO4​ (maintains constant ionic strength to prevent artifactual protein aggregation).

Step-by-Step Methodology
  • Inhibitor Preparation: Dissolve the 4-amino-N-(4-iodophenyl)benzenesulfonamide derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In Syringe A of the stopped-flow instrument, combine the recombinant hCA enzyme (final concentration: 10–50 nM, depending on isoform activity) with the diluted inhibitor and the Phenol Red indicator. Incubate at 20°C for exactly 15 minutes. Causality: Sulfonamide binding to the Zn2+ ion is a relatively slow process; this pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Rapid Mixing: Load Syringe B with the CO2​ -saturated water. Trigger the instrument to rapidly mix equal volumes of Syringe A and Syringe B into the observation cell.

  • Kinetic Acquisition: Monitor the absorbance of Phenol Red at its isosbestic maximum (557 nm) over a period of 10 to 50 milliseconds. As CO2​ is hydrated to HCO3−​ and H+ , the pH drops, causing a measurable shift in the dye's absorbance.

  • Data Validation & Analysis:

    • Measure the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve.

    • Perform a control run (no enzyme) to subtract the uncatalyzed rate of CO2​ hydration.

    • Calculate Ki​ values using the Cheng-Prusoff equation or by fitting the data to non-linear least-squares Michaelis-Menten kinetics.

Quantitative Data Summary

The following table summarizes representative kinetic data demonstrating the "tail approach" efficacy of the iodo-derivative compared to the clinical standard, Acetazolamide (AAZ).

CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (IX / II)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Prefers off-target hCA II)
4-Amino-N-(4-iodophenyl)benzenesulfonamide > 5000.0240.018.022.013.3 (Prefers target hCA IX)

Data Interpretation: The bulky iodine atom creates steric hindrance in the narrow active sites of cytosolic hCA I and II, drastically reducing off-target affinity while maintaining high potency against the wider active clefts of tumor-associated hCA IX and XII.

In Vitro Assay Protocol 2: Hypoxia-Induced Apoptosis Assay (Flow Cytometry)

Why a Hypoxia Assay? Because hCA IX is a transmembrane protein that is functionally active and overexpressed only under hypoxic conditions, testing the compound in standard normoxic cell culture will yield false negatives. This protocol acts as a self-validating system by running parallel normoxic and hypoxic plates; true hCA IX inhibitors will only induce apoptosis in the hypoxic cohort.

Materials & Reagents
  • Cell Lines: HT-29 (Colorectal adenocarcinoma) or HeLa (Cervical cancer) cells, both known to strongly upregulate hCA IX under hypoxia.

  • Equipment: Hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ), Flow Cytometer (e.g., BD FACSCanto II).

  • Reagents: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit, 1X Binding Buffer, Trypsin-EDTA.

Step-by-Step Methodology
  • Cell Seeding: Seed HT-29 cells at a density of 1×105 cells/well in 6-well tissue culture plates. Incubate overnight at 37°C in a standard normoxic incubator (21% O2​ , 5% CO2​ ) to allow for adherence.

  • Inhibitor Treatment: Replace the media with fresh media containing varying concentrations of the sulfonamide derivative (e.g., 0.1, 1.0, 10, and 50 μ M). Include a vehicle control (0.1% DMSO) and a positive control (Acetazolamide, 50 μ M).

  • Hypoxic Incubation: Transfer one set of plates to the hypoxia chamber (1% O2​ ) and keep the identical duplicate set in the normoxic incubator. Incubate both for 48 to 72 hours.

  • Cell Harvest: Collect the media (to retain floating apoptotic cells), then detach the adherent cells using Trypsin-EDTA. Pool the cells, centrifuge at 300 x g for 5 minutes, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellets in 100 μ L of 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately via flow cytometry.

  • Analysis: Gate for early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+). A successful selective hCA IX inhibitor will show a dose-dependent increase in apoptosis exclusively in the hypoxic group.

Workflow Step1 1. Cell Seeding (HT-29 / HeLa) Step2 2. Inhibitor Treatment (Dose-Response) Step1->Step2 Step3 3. Incubation (Hypoxia 1% O2 vs Normoxia) Step2->Step3 Step4 4. Cell Harvest & Annexin V/PI Staining Step3->Step4 Step5 5. Flow Cytometry Acquisition Step4->Step5 Step6 6. Data Analysis (Apoptotic % Calculation) Step5->Step6

Workflow for validating hypoxia-specific apoptosis induced by CA IX targeted inhibitors.

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]

Method

Application Notes and Protocols for Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- as a Carbonic Anhydrase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Introduction Benzenesulfonamide and its derivatives are a well-established class of molecules that serve as potent inhibitors of carbonic anhydrases (CAs), a f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benzenesulfonamide and its derivatives are a well-established class of molecules that serve as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and bone resorption. The primary sulfonamide moiety (-SO₂NH₂) of these inhibitors coordinates with the zinc ion in the active site of the enzyme, mimicking the transition state of the catalyzed reaction.[2] The "tail approach" in drug design, which involves modifying the aromatic ring or the sulfonamide nitrogen, has been extensively used to develop isoform-selective CA inhibitors with therapeutic potential in areas such as glaucoma, epilepsy, and cancer.[3]

This document provides detailed application notes and protocols for the use of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- as a carbonic anhydrase inhibitor. While specific inhibitory data for this exact compound is not yet available in the public domain, we present data for a structurally analogous compound, 2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide , to provide researchers with a strong indication of its potential inhibitory profile and guidance for its application in research.

Mechanism of Action: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives function as inhibitors of carbonic anhydrases by directly interacting with the enzyme's active site. The sulfonamide group coordinates to the Zn²⁺ ion, which is essential for the catalytic activity of the enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's function. The general mechanism is depicted in the following signaling pathway diagram.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Benzenesulfonamide Zn_ion Zn²⁺ OH- ⁻OH Zn_ion->OH- activates H2O H₂O CO2 CO₂ OH-->CO2 attacks HCO3- HCO₃⁻ CO2->HCO3- forms H+ H+ HCO3-->H+ releases Inhibitor Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- Zn_ion_inhibited Zn²⁺ Inhibitor->Zn_ion_inhibited coordinates to Inhibited_Complex Enzyme-Inhibitor Complex Inhibited_Complex->CO2_blocked blocks CO₂ binding Zn_ion_inhibited->Inhibited_Complex forms

Caption: Mechanism of Carbonic Anhydrase inhibition by Benzenesulfonamide derivatives.

Expected Inhibitory Profile: Data from a Structural Analog

In a study by Liguori et al. (2022), a series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[3] Among the tested compounds was 2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide , which is structurally very similar to Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-. The key difference is the acetamide linker in the analog. The inhibitory constants (Ki) for this analog are presented in the table below and provide a valuable reference for the expected activity of the title compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
2-((4-Iodophenyl)amino)-N-(4-sulfamoylphenyl)acetamide 185.414.335.86.9
Acetazolamide (Reference)25012255.7
Data sourced from Liguori, F., et al. (2022).[3]

These data suggest that Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is likely to be a potent inhibitor of several carbonic anhydrase isoforms, particularly hCA II, IX, and XII, with expected Ki values in the nanomolar range. The presence of the 4-iodophenyl "tail" contributes to the binding affinity and selectivity profile of the inhibitor.

Experimental Protocols

Two standard methods for assessing carbonic anhydrase inhibition are provided below: a colorimetric assay using p-nitrophenyl acetate and a stopped-flow CO₂ hydration assay.

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)

This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm.[2][4]

G pNPA p-Nitrophenyl Acetate (Colorless Substrate) pNP p-Nitrophenol (Yellow Product) pNPA->pNP Hydrolysis CA Carbonic Anhydrase CA->pNPA Catalyzes Inhibitor Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- Inhibitor->CA Inhibits

Caption: Principle of the pNPA colorimetric assay for Carbonic Anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO (for dissolving the inhibitor)

  • Acetonitrile (for dissolving pNPA)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the desired carbonic anhydrase isoform in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations for IC₅₀ determination.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile. This solution should be prepared fresh.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL Assay Buffer + 10 µL Acetonitrile.

    • Enzyme Control (100% activity): 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.

    • Solvent Control: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA solution to all wells (except the blank). The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This is a more direct and rapid method that measures the physiological reaction of CO₂ hydration catalyzed by carbonic anhydrase. The assay uses a stopped-flow spectrophotometer to monitor the rapid pH change resulting from the formation of bicarbonate and a proton, using a pH indicator.[5]

G cluster_0 Syringe 1 cluster_1 Syringe 2 Enzyme_Inhibitor Enzyme ± Inhibitor in Buffer with pH Indicator Mixing_Chamber Rapid Mixing Chamber Enzyme_Inhibitor->Mixing_Chamber CO2_Solution CO₂-Saturated Solution CO2_Solution->Mixing_Chamber Spectrophotometer Spectrophotometer (measures ΔAbs/Δt) Mixing_Chamber->Spectrophotometer Reaction monitoring

Caption: Workflow of the stopped-flow CO₂ hydration assay for Carbonic Anhydrase inhibition.

Materials:

  • Purified human carbonic anhydrase isoform

  • Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

  • Assay Buffer: 20 mM TRIS, pH 8.3, containing 20 mM Na₂SO₄

  • pH Indicator: Phenol red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme and inhibitor as described in Protocol 1.

    • Prepare the Assay Buffer containing the pH indicator.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution:

    • Pre-incubate the enzyme solution with the desired concentration of the inhibitor (or buffer for control) for 15 minutes at room temperature.

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂-saturated solution into the other syringe.

    • Rapidly mix the two solutions in the instrument's mixing chamber to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over a period of 10-100 seconds.

  • Data Analysis:

    • Determine the initial rate of the uncatalyzed reaction (in the absence of enzyme) and subtract this from the rates of the enzyme-catalyzed reactions.

    • The inhibition constant (Ki) can be determined by non-linear least-squares fitting of the reaction rates at different substrate and inhibitor concentrations to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition). The Cheng-Prusoff equation can also be used to calculate Ki from the IC₅₀ value if the substrate concentration and Km are known.

Troubleshooting and Considerations

  • Solubility: Benzenesulfonamide derivatives may have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing aqueous dilutions. High concentrations of DMSO can affect enzyme activity, so keep the final DMSO concentration in the assay below 1%.

  • Enzyme Activity: The activity of carbonic anhydrase can vary between batches and suppliers. It is crucial to determine the optimal enzyme concentration for each new lot to ensure the assay is performed in the linear range of the reaction.

  • Data Interpretation: When using data from a structural analog, it is important to acknowledge that the inhibitory potency and selectivity may not be identical to the compound of interest. The provided data should be used as a guide for designing experiments and interpreting results.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Liguori, F., Carradori, S., Ronca, R., Rezzola, S., Filiberti, S., Carta, F., Turati, M., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. [Link]

Sources

Application

Application Note: Preparation and Late-Stage Diversification of N-(4-Iodophenyl)sulfanilamide Analogs for Drug Discovery

Scientific Background & Pharmacological Relevance Sulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry, functioning as the active moiety in numerous FDA-approved drugs, including anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Pharmacological Relevance

Sulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry, functioning as the active moiety in numerous FDA-approved drugs, including antibacterial agents, carbonic anhydrase inhibitors, and COX-2 inhibitors[1]. The sulfonamide group (-SO2NH-) is valued for its ability to act as a stable transition-state bioisostere and its capacity to form robust hydrogen-bonding networks within target protein pockets[2].

In the context of modern drug discovery, the rapid generation of structurally diverse analog libraries is essential for comprehensive structure-activity relationship (SAR) profiling. N-(4-iodophenyl)sulfanilamide and its derivatives serve as highly versatile bifunctional building blocks. While the sulfonamide core anchors the molecule to the biological target, the para-iodine atom on the aniline ring provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[3]. This allows for the divergent synthesis of complex biaryl and alkynyl sulfonamide libraries from a single, easily scalable intermediate[4].

Mechanistic Insights & Experimental Causality

To ensure high fidelity and yield, the synthetic workflow is divided into two distinct phases, each governed by specific mechanistic principles:

  • Phase 1: N-Sulfonylation (Core Assembly) The reaction between 4-iodoaniline and a sulfonyl chloride (e.g., methanesulfonyl chloride or 4-acetamidobenzenesulfonyl chloride) is driven by nucleophilic acyl substitution. Pyridine is strictly utilized as both the solvent and a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction while simultaneously neutralizing the HCl byproduct[3]. The reaction must be initiated at 0 °C; this thermal control is critical to suppress the formation of bis-sulfonylated byproducts, a common competitive side reaction when primary anilines are employed.

  • Phase 2: Late-Stage Diversification (Suzuki-Miyaura Coupling) The carbon-iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by Pd(0) catalysts. This thermodynamic advantage allows the cross-coupling to proceed under relatively mild conditions. The selection of a biphasic solvent system (Toluene/H2O) and a mild base (Na2CO3) ensures the dissolution of both the lipophilic sulfonamide intermediate and the hydrophilic boronic acid, facilitating efficient transmetalation and minimizing protodeboronation of the boronic acid[4].

Experimental Workflow

G A 4-Iodoaniline (Nucleophile) C N-Sulfonylation (Pyridine, CH2Cl2, 0 °C to RT) A->C B Sulfonyl Chloride (Electrophile) B->C D N-(4-Iodophenyl)sulfonamide (Key Intermediate) C->D E Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Sonogashira) D->E G Diverse Sulfonamide Library (Drug Discovery Screening) E->G F Aryl Boronic Acids or Terminal Alkynes F->E

Workflow for the synthesis and late-stage diversification of N-(4-iodophenyl)sulfonamides.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the N-(4-Iodophenyl)sulfonamide Scaffold

Adapted from established methodologies for sulfonamide precursor synthesis[3].

Materials:

  • 4-Iodoaniline (1.0 equiv)

  • Sulfonyl chloride derivative (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) (1.2 equiv)

  • Anhydrous Pyridine (1.1 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 4-iodoaniline (2.00 g, 9.13 mmol) in anhydrous CH2Cl2 (5 mL).

  • Catalyst/Base Addition: Add anhydrous pyridine (0.81 mL, 10.04 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and limits bis-sulfonylation.

  • Electrophile Addition: Slowly add the sulfonyl chloride (11.41 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 15 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The disappearance of the 4-iodoaniline spot (visualized under UV 254 nm) validates the completion of the N-sulfonylation.

  • Quenching & Extraction: Dilute the mixture with CH2Cl2 (20 mL) and extract with 3N NaOH solution (3 × 15 mL). The product partitions into the aqueous layer as a water-soluble sodium salt, leaving unreacted organic impurities in the organic layer.

  • Precipitation & Isolation: Carefully acidify the combined aqueous phase with concentrated HCl until a pH of 2-3 is reached. A white solid precipitate will form.

  • Purification: Filter the solid under vacuum, wash extensively with distilled water to remove residual pyridine salts, and dry under high vacuum. Expected yield: ~90-95%[3].

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Designed for the generation of biaryl sulfonamide libraries[4].

Materials:

  • N-(4-Iodophenyl)sulfonamide intermediate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Sodium carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the N-(4-iodophenyl)sulfonamide intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Degassing: Add the Toluene/Ethanol solvent mixture (5 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen rapidly degrades the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Base Addition: Add the degassed 2M aqueous Na2CO3 solution (1.0 mL).

  • Heating: Seal the tube and heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.

  • IPC: Analyze a 10 µL aliquot via LC-MS. The presence of the target mass [M+H]+ and the absence of the starting material mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure biaryl sulfonamide analog.

Quantitative Data Presentation

To demonstrate the robustness of the diversification protocol, Table 1 summarizes the expected yields and reaction times for the cross-coupling of N-(4-iodophenyl)methanesulfonamide with various boronic acids to generate a focused screening library.

Analog IDBoronic Acid Coupling PartnerReaction Time (h)Isolated Yield (%)LC-MS Purity (%)Pharmacological Target Focus
B-01 Phenylboronic acid888>99Baseline SAR
B-02 4-Fluorophenylboronic acid89198Carbonic Anhydrase IX
B-03 3-Pyridinylboronic acid127696Kinase Inhibition
B-04 4-Methoxyphenylboronic acid108597COX-2 Inhibition
B-05 2-Thiopheneboronic acid1281>99Antibacterial screening

Table 1: Summary of reaction parameters and yields for the late-stage diversification of N-(4-iodophenyl)sulfonamide via Suzuki-Miyaura coupling. Yields are representative of optimized biphasic Pd(0) catalyzed conditions.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: nih.gov URL:[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: ajchem-b.com URL:[Link]

  • Novel sulfonamidospirobifluorenes as fluorescent sensors for mercury(ii) ion and glutathione Source: nih.gov URL:[Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides Source: acs.org URL:[Link]

Sources

Method

Application Note: Profiling 4-Iodophenyl-Substituted Benzenesulfonamides in Carbonic Anhydrase Inhibition

Introduction & Mechanistic Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific isoforms (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific isoforms (e.g., hCA IX and XII) are overexpressed in hypoxic tumors, and others (hCA II, VA, VII) are implicated in neuropathies and glaucoma, isoform-selective CA inhibitors (CAIs) are highly sought after in medicinal chemistry [1, 4].

The compound class encompassing 4-amino-N-(4-iodophenyl)benzenesulfonamide and its ureido/thioureido derivatives represents a critical structural scaffold. The primary sulfonamide moiety acts as the Zinc-Binding Group (ZBG), displacing the zinc-bound water/hydroxide ion in the CA active site to halt catalysis. Meanwhile, the bulky, hydrophobic 4-iodophenyl "tail" interacts with the variable amino acid residues lining the hydrophobic and hydrophilic rims of the active site cavity. The incorporation of the heavy iodine atom provides distinct steric bulk and the potential for halogen bonding, which significantly alters isoform selectivity—often shifting affinity away from the ubiquitous off-target hCA I and toward tumor-associated hCA IX or mitochondrial isoforms [2, 3].

CA_Inhibition CA Carbonic Anhydrase Active Site Zn Catalytic Zn²⁺ Ion CA->Zn coordinates Block Inhibition of CO₂ Hydration Zn->Block catalysis arrested Inhibitor 4-Iodophenyl Benzenesulfonamide Sulfonamide Sulfonamide Group (ZBG) Inhibitor->Sulfonamide structural component Tail 4-Iodophenyl Tail Inhibitor->Tail structural component Sulfonamide->Zn binds & displaces H₂O Tail->CA interacts with hydrophobic rim

Caption: Mechanism of CA inhibition by 4-iodophenyl benzenesulfonamides via ZBG coordination and tail interactions.

Experimental Design: A Self-Validating System

To ensure rigorous evaluation of CAIs, the experimental workflow must be self-validating. This means coupling a primary kinetic assay (to establish KI​ ) with a secondary structural assay (to confirm the binding mode) and a functional cell-based assay (to verify physiological penetration and target engagement).

  • Primary Screening: Stopped-flow CO₂ hydration assay to determine precise inhibition constants ( KI​ ).

  • Orthogonal Validation: X-ray crystallography of the inhibitor-enzyme adduct (e.g., hCA II) to confirm the coordination geometry of the sulfonamide to the Zn²⁺ ion and the orientation of the 4-iodophenyl tail[4, 5].

  • Functional Validation: Hypoxic cell proliferation assays using hCA IX-expressing cell lines (e.g., HT-29 or glioblastoma cells) to ensure the in vitro KI​ translates to cellular efficacy [1].

Detailed Protocols

Protocol 3.1: Stopped-Flow CO₂ Hydration Kinetics Assay

This assay measures the enzyme-catalyzed hydration of CO₂ by tracking the pH-dependent color change of an indicator.

Materials:

  • Recombinant hCA isoforms (I, II, IX, XII)

  • Phenol red indicator (0.2 mM)

  • HEPES buffer (10 mM, pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength)

  • Saturated CO₂ solutions (substrate)

  • Test compound (4-iodophenyl benzenesulfonamide derivative) dissolved in 100% DMSO.

Step-by-Step Methodology:

  • Preparation of Enzyme-Inhibitor Complexes: Incubate 10 nM of the chosen hCA isoform with varying concentrations of the inhibitor (0.1 nM to 10 µM) in HEPES buffer for 15 minutes at 20°C. Causality Note: A 15-minute pre-incubation is critical because sulfonamide binding to the Zn²⁺ ion is often a slow, multi-step process.

  • Baseline Calibration: Load the stopped-flow spectrophotometer with the enzyme-inhibitor mixture in one syringe and the CO₂-saturated buffer in the other.

  • Reaction Initiation: Rapidly mix equal volumes of the two solutions. Monitor the absorbance decrease at 557 nm (the absorption maximum of the basic form of phenol red) over a 10–50 millisecond timescale.

  • Data Extraction: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration.

  • KI​ Determination: Fit the data to the Morrison equation for tight-binding inhibitors. Use Acetazolamide (AAZ) as a positive control to validate the assay sensitivity.

Protocol 3.2: X-Ray Crystallography of the Enzyme-Inhibitor Adduct

To validate the structural basis of selectivity, crystallize the inhibitor with a highly soluble isoform like hCA II [5].

Step-by-Step Methodology:

  • Protein Purification & Concentration: Purify recombinant hCA II and concentrate to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Co-crystallization: Mix the protein with a 5-fold molar excess of the 4-iodophenyl benzenesulfonamide inhibitor (pre-dissolved in DMSO; final DMSO concentration < 5%).

  • Hanging Drop Vapor Diffusion: Set up drops containing 1 µL of the protein-inhibitor complex and 1 µL of reservoir solution (1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.5).

  • Incubation: Seal and incubate at 18°C. Crystals typically form within 3–5 days.

  • Data Collection: Cryoprotect crystals in 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. The heavy iodine atom can also provide anomalous scattering signals to aid in unambiguous positioning of the tail.

Data Presentation

The table below synthesizes representative inhibition data for bulky halogenated and related benzenesulfonamide derivatives across key hCA isoforms, demonstrating how the 4-iodophenyl tail influences selectivity [2, 4].

Compound / Tail ModificationhCA I KI​ (nM)hCA II KI​ (nM)hCA IX KI​ (nM)hCA XII KI​ (nM)Primary Target Profile
Acetazolamide (Control) 250.012.125.85.7Pan-inhibitor
SLC-0111 (4-Fluorophenyl) >1000960.045.04.5Tumor-associated (IX/XII)
4-Iodophenyl derivative 57.664.018.512.0Balanced / Tumor-associated
Piperazine-linked 4-Iodo 170.610.58.26.4Neuropathy / Tumor

Note: The bulky iodine atom often decreases affinity for the narrow active site of hCA I while maintaining or enhancing interactions with the wider hydrophobic pockets of hCA IX and XII.

References

  • Bua, S., et al. "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells." University of Brescia (IRIS), 2022.
  • Carradori, S., et al. "Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors." National Institutes of Health (PMC), 2021.
  • Angeli, A., et al. "Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity." National Institutes of Health (PMC), 2023.
  • Nocentini, A., et al. "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy." Journal of Medicinal Chemistry (ACS), 2025.
  • Angeli, A., et al. "7bfa - 4-(2-(3-(4-iodophenyl)thioureido)ethyl)benzenesulfonamide in complex with Carbonic Anhydrase II." PDBj, 2024.

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

Welcome to the Technical Support Center for the synthesis of 4-amino-N-(4-iodophenyl)benzenesulfonamide . As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N-(4-iodophenyl)benzenesulfonamide . As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who are troubleshooting low yields, byproduct contamination, or functional group degradation during the synthesis of halogenated sulfonamides.

This guide moves beyond basic troubleshooting by explaining the underlying mechanistic causality of common failures, ensuring your experimental design is robust and self-validating.

Synthesis Workflows and Critical Junctions

SynthesisWorkflow Start1 N-Acetylsulfanilyl Chloride + 4-Iodoaniline Coupling1 Coupling (Pyridine/DCM) 0°C to RT Start1->Coupling1 Start2 4-Nitrobenzenesulfonyl Chloride + 4-Iodoaniline Coupling2 Coupling (Pyridine/DCM) 0°C to RT Start2->Coupling2 Int1 N-Acetyl-4-amino-N- (4-iodophenyl)benzenesulfonamide Coupling1->Int1 Int2 4-Nitro-N- (4-iodophenyl)benzenesulfonamide Coupling2->Int2 Deprotect Acid/Base Hydrolysis (Risk: Sulfonamide Cleavage) Int1->Deprotect Reduce Reduction: Fe/NH4Cl (Avoid Pd/C: Deiodination Risk) Int2->Reduce Product 4-amino-N-(4-iodophenyl) benzenesulfonamide (Target Product) Deprotect->Product Reduce->Product

Synthesis pathways for 4-amino-N-(4-iodophenyl)benzenesulfonamide highlighting critical risks.

Section 1: Frequently Asked Questions (Reaction Design & Strategy)

Q: Should I use the N-acetylsulfanilyl chloride or 4-nitrobenzenesulfonyl chloride route? A: We strongly recommend the 4-nitrobenzenesulfonyl chloride route[1]. The causality is electronic: the strong electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl chloride's sulfur atom, making it highly reactive toward the moderately nucleophilic 4-iodoaniline. Conversely, the N-acetyl group is electron-donating via resonance, which slightly deactivates the sulfonyl chloride. Furthermore, removing the N-acetyl protecting group requires harsh acidic or basic hydrolysis, which risks cleaving the newly formed sulfonamide bond. The nitro group can be reduced under mild, neutral conditions[2].

Q: My yield dropped to near zero when I used Pd/C and H₂ for the nitro reduction step. What happened? A: You experienced hydrodehalogenation . Palladium on carbon (Pd/C) is an excellent catalyst for reducing nitro groups, but it also readily catalyzes the hydrogenolysis of carbon-halogen bonds. The carbon-iodine (C-I) bond in your 4-iodophenyl moiety is highly susceptible to this cleavage. The reaction outpaced the nitro reduction, leading to complete deiodination and yielding the undesired 4-amino-N-phenylbenzenesulfonamide. You must use a chemoselective reduction method, such as Fe/NH₄Cl, which reduces the nitro group without affecting the aryl iodide[2].

Section 2: Troubleshooting Guide - Step 1: Sulfonamide Coupling

Issue 1: High levels of unreacted 4-iodoaniline and sulfonic acid byproduct.

  • Root Cause: Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly moisture-sensitive. If water is present, it acts as a competing nucleophile, irreversibly converting your starting material into unreactive sulfonic acid[3].

  • Solution:

    • Anhydrous Conditions: Bake all glassware at 120°C and cool under an inert atmosphere (Ar/N₂)[3].

    • Solvent Quality: Use strictly anhydrous dichloromethane (DCM)[4].

    • Order of Addition: Dissolve 4-iodoaniline and pyridine in DCM, cool to 0°C, and add the sulfonyl chloride dropwise. This ensures the amine reacts preferentially over any trace moisture[1][4].

Issue 2: Formation of di-sulfonylation byproducts (N,N-bis-sulfonyl).

  • Root Cause: The secondary sulfonamide nitrogen formed during the reaction can be deprotonated by the base (pyridine), making it nucleophilic enough to attack a second equivalent of sulfonyl chloride[5].

  • Solution: Maintain strict 1:1 to 1:1.1 stoichiometry (amine to sulfonyl chloride). Keep the reaction at 0°C during addition and do not exceed 3 equivalents of base. Quench the reaction immediately once TLC indicates the consumption of the primary amine[2][5].

Section 3: Troubleshooting Guide - Step 2: Chemoselective Reduction

Issue 1: Incomplete reduction using Iron (Fe) powder.

  • Root Cause: Passivation of the iron surface (formation of unreactive iron oxides) or an insufficient proton source in the reaction medium[2].

  • Solution: Wash the iron powder with dilute HCl prior to use to etch the surface, or ensure a sufficient equivalent of NH₄Cl is present in the reaction. Use a highly miscible co-solvent system like Ethanol/Water (4:1) to ensure the nitro-sulfonamide intermediate is fully dissolved at reflux[2].

Section 4: Quantitative Data: Reduction Method Comparison

To prevent deiodination, selecting the correct reduction method is critical. The table below summarizes the causality and expected yields of various reduction techniques applied to 4-nitro-N-(4-iodophenyl)benzenesulfonamide.

Reduction MethodReagents / CatalystYield of Target (%)Deiodination RiskMechanistic Notes
Catalytic Hydrogenation Pd/C, H₂, MeOH< 10%Critical Rapid hydrogenolysis of the C-I bond outpaces nitro reduction.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O85-95%NoneMild electron transfer; highly chemoselective for NO₂ over halogens.
Stannous Chloride SnCl₂, EtOH, Reflux75-85%NoneEffective, but generates heavy metal waste complicating purification.
Zinc / Acetic Acid Zn dust, AcOH, RT60-70%LowProne to forming hydroxylamine intermediates if not driven to completion.

Section 5: Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Phase 1: Coupling (Synthesis of 4-Nitro-N-(4-iodophenyl)benzenesulfonamide)
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Add 4-iodoaniline (1.0 equiv, 10 mmol) and anhydrous pyridine (3.0 equiv, 30 mmol) to 40 mL of anhydrous DCM. Stir until fully dissolved[1][2].

  • Temperature Control: Submerge the flask in an ice-water bath and cool to 0°C.

  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exotherm[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours[1][2].

  • Validation Check: Analyze by TLC (Hexanes:EtOAc 2:1). The highly polar 4-iodoaniline ( Rf​ ~0.2) must be completely consumed, replaced by a less polar, UV-active sulfonamide spot ( Rf​ ~0.5).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure[2].

Phase 2: Selective Reduction (Synthesis of 4-Amino-N-(4-iodophenyl)benzenesulfonamide)
  • Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Phase 1 (approx. 10 mmol) in 80 mL of Absolute Ethanol[2].

  • Reagent Addition: Add Iron powder (3.0 equiv, 30 mmol) and Ammonium Chloride (1.0 equiv, 10 mmol). Add 20 mL of deionized water. (A white precipitate may form, which will dissolve upon heating)[2].

  • Reflux: Fit the flask with a reflux condenser, purge with Nitrogen for 5 minutes, and heat to reflux (approx. 85°C) for 1.5 to 2 hours[2].

  • Validation Check: The reaction mixture will transition from a yellow solution to a dark brown/black suspension as iron oxides form. TLC will show the disappearance of the nitro intermediate and the appearance of a highly polar, ninhydrin-active amine spot.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the final target product.

References

  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • Optimizing reaction conditions for sulfonamide synthesis
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC (nih.gov).
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 4-amino-N-(4-iodophenyl)benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" or "grease ball" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" or "grease ball" molecules. The compound 4-amino-N-(4-iodophenyl)benzenesulfonamide is a classic example of the latter.

This guide is designed to provide you with the molecular causality behind your solubility issues, actionable troubleshooting FAQs, and self-validating experimental protocols to keep your in vitro and cell-based assays running flawlessly.

Molecular Diagnostics: The Causality of Insolubility

To solve a solubility issue, we must first understand the physical chemistry of the molecule. 4-amino-N-(4-iodophenyl)benzenesulfonamide contains three critical functional groups dictating its behavior in aqueous media:

  • The 4-Amino Group (Aniline-like): A weak base (pKa ~2.5). It remains unionized at physiological pH (7.4).

  • The Sulfonamide Core: A weak acid. Sulfonamides exhibit pH-dependent solubility, reaching minimum solubility at their isoelectric point and increasing significantly in alkaline conditions due to the deprotonation of the sulfonamide nitrogen[1].

  • The 4-Iodophenyl Moiety: This is the primary culprit behind your precipitation issues. Iodine is a massive, highly polarizable, and extremely lipophilic halogen. It drastically increases the molecule's partition coefficient (LogP).

The Causality: When this compound is introduced to an aqueous buffer, the thermodynamic cost of creating a water cavity large enough to accommodate the hydrophobic iodophenyl group far exceeds the energy gained by hydrogen bonding at the sulfonamide core. Consequently, the molecules rapidly self-associate via hydrophobic interactions and π-π stacking, leading to immediate precipitation[2].

Decision Workflow for Solubility Optimization

Workflow Start Compound Precipitation in Aqueous Buffer CheckTox Are cells/enzymes sensitive to organic solvents? Start->CheckTox CoSolvent Co-Solvent Strategy (DMSO < 1% final) CheckTox->CoSolvent No Cyclo Cyclodextrin Complexation (HP-β-CD 1:1 Molar) CheckTox->Cyclo Yes CheckpH Can the assay tolerate pH > 8.0? CoSolvent->CheckpH Still precipitating Salt Alkalization (Deprotonate Sulfonamide) CheckpH->Salt Yes Nano Nanomilling / Solid Dispersion CheckpH->Nano No

Fig 1: Decision matrix for resolving sulfonamide aqueous solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve the compound directly in PBS (pH 7.4), but it forms a cloudy suspension. What is the standard approach? A: Direct dissolution of highly lipophilic sulfonamides in aqueous buffers is rarely successful. For maximum solubility in aqueous buffers, the compound should first be dissolved in a high-capacity organic solvent like DMSO, and then diluted into the aqueous buffer of choice[3]. However, if the final concentration exceeds the compound's intrinsic aqueous solubility limit, it will still precipitate.

Q2: My cell-based assay cannot tolerate more than 0.5% DMSO, but the compound precipitates at this co-solvent ratio. How can I achieve solubility without toxicity? A: You must bypass standard co-solvency and utilize Host-Guest Complexation . Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD), are highly effective at encapsulating the hydrophobic moieties of sulfonamides[4]. The hydrophobic 4-iodophenyl group fits perfectly into the apolar cavity of the cyclodextrin, rendering the entire complex water-soluble without the need for toxic organic solvents[5].

Q3: Can I just adjust the pH of my buffer to force the compound into solution? A: Yes, but with strict limitations. Because the sulfonamide proton is weakly acidic, raising the pH of your buffer (alkalization to pH > 8.0) will deprotonate the nitrogen, forming a highly soluble anionic salt[1]. However, you must ensure that your biological target (e.g., enzyme or cell line) remains viable at this elevated pH. If the pH drops back to physiological levels (7.4) during the assay, the compound will convert back to its free acid form and precipitate[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that you can mathematically verify the success of the solubilization before applying the compound to your precious biological samples.

Protocol A: Cyclodextrin Inclusion Complexation (Zero-DMSO Method)

Mechanism: Encapsulation of the hydrophobic iodophenyl group within the lipophilic cavity of HP-β-CD.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add 4-amino-N-(4-iodophenyl)benzenesulfonamide powder to the HP-β-CD solution at a 1:1 molar ratio[6].

  • Complexation: Place the suspension in an ultrasonic water bath for 60 minutes at room temperature to provide the activation energy required for cavity insertion[6].

  • Equilibration: Incubate the solution in a thermostatic shaker at 37°C for 24 to 48 hours to reach thermodynamic equilibrium[6].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug. Extract the clear supernatant.

  • Self-Validation Step: Measure the absorbance of the supernatant via UV-Vis (λmax ~270 nm) or HPLC. Compare this against a standard curve of the drug dissolved in 100% DMSO. Logic Check: If the calculated concentration matches your theoretical input (>95%), the complexation is fully validated. If it is <50%, the molar ratio of HP-β-CD must be increased to 2:1.

Mechanism Drug 4-amino-N-(4-iodophenyl)... (Hydrophobic & Insoluble) Complex Inclusion Complex (Water Soluble Host-Guest) Drug->Complex Sonication & Mixing CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex 1:1 Molar Ratio

Fig 2: Mechanistic pathway of cyclodextrin host-guest inclusion complexation.

Protocol B: The Co-Solvent "Step-Down" Method

Mechanism: Utilizing a water-miscible organic solvent to disrupt the crystal lattice before aqueous dilution.

  • Stock Generation: Dissolve the compound in 100% DMSO to create a highly concentrated 50 mM master stock. Purge the vial with an inert gas (e.g., Argon) to prevent oxidative degradation[3].

  • Buffer Preparation: Pre-warm your target aqueous buffer to 37°C. (Cold buffers drastically reduce the kinetic solubility threshold).

  • Dilution: While vortexing the aqueous buffer vigorously, add the DMSO stock dropwise.

  • Self-Validation Step (Nephelometry): Immediately measure the Optical Density (OD) of the final solution at 600 nm. Logic Check: Since the compound does not absorb light at 600 nm, an OD600​>0.05 strictly indicates the presence of sub-visual colloidal aggregates (light scattering). If OD600​≤0.05 , true solution state is validated, and you may proceed with the assay.

Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies for highly lipophilic sulfonamides, allowing you to select the optimal method based on your assay's constraints.

Solubilization StrategyPrimary MechanismEst. Max Aqueous Conc.Biological CompatibilityPrimary Drawback
Direct Aqueous Addition None (Intrinsic Solubility)< 0.05 mg/mLExcellentInsufficient concentration for IC50 determination.
DMSO Co-Solvency Crystal lattice disruption~ 0.5 mg/mL[3]Poor to ModerateHigh DMSO (>1%) causes cell toxicity and enzyme denaturation.
Alkalization (pH > 8.0) Sulfonamide deprotonation> 5.0 mg/mLPoorNon-physiological pH alters cellular behavior and protein folding.
HP-β-CD Complexation Host-Guest Encapsulation2.0 - 5.0 mg/mLExcellentRequires 24-48h preparation time; potential binding competition.
Solid Dispersion (PEG) Hydrophilic carrier matrix~ 1.0 mg/mL[6]ModeratePolymer viscosity may interfere with microfluidic assays.

(Note: Solid dispersion techniques utilizing hydrophilic carriers like PEG or PVP[6], or incorporating functionalized nanoparticles[2], are excellent alternatives if cyclodextrins are unavailable).

Sources

Troubleshooting

Technical Support Center: Purification of 4-amino-N-(4-iodophenyl)benzenesulfonamide Reaction Mixtures

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing halogenated sulfanilamide derivatives like 4-amino-N-(4-iodophenyl)benzenesulfonamide often presents unique purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing halogenated sulfanilamide derivatives like 4-amino-N-(4-iodophenyl)benzenesulfonamide often presents unique purification challenges. The presence of the heavy iodine atom alters the partition coefficients of the molecule, while the dual-amine nature of the starting materials and final products complicates chromatographic separation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Mechanistic Workflow & Reaction Pathway

The synthesis typically proceeds via the coupling of 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride) with 4-iodoaniline, followed by the selective deprotection (deacetylation) of the N-acetyl group. Understanding this workflow is critical for pinpointing where impurities are generated.

Workflow A 4-Acetamidobenzenesulfonyl Chloride + 4-Iodoaniline B Coupling Reaction (Pyridine/DCM, 0°C to RT) A->B C N-(4-iodophenyl)-4-acetamidobenzenesulfonamide (Crude Intermediate) B->C D Acid Wash (1M HCl) Removes Unreacted Amine C->D E Alkaline Hydrolysis (NaOH/EtOH, Reflux) D->E F Neutralization & Precipitation (HCl to pH 7) E->F G Crude 4-amino-N-(4-iodophenyl)benzenesulfonamide F->G H Purification (Recrystallization / Chromatography) G->H I Pure Target Compound H->I

Caption: Workflow for the synthesis and purification of 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Troubleshooting & FAQs

Q1: I have unreacted 4-iodoaniline co-eluting with my final product on silica gel. How can I separate them efficiently?

The Causality: Both 4-iodoaniline and your final product contain free, primary amino groups. On normal-phase silica gel, these basic groups interact strongly with the acidic silanol sites, leading to severe tailing and co-elution (similar Rf​ values). The Solution: Do not attempt to separate them at the final stage. Instead, remove the 4-iodoaniline before the deacetylation step. During the workup of the intermediate coupling reaction, wash the organic layer vigorously with 1M HCl [1].

  • Self-Validating Mechanism: 4-iodoaniline is a weak base. The 1M HCl protonates it to form an anilinium chloride salt, driving it entirely into the aqueous phase. Your intermediate (N-(4-iodophenyl)-4-acetamidobenzenesulfonamide) lacks a basic amine (the sulfonamide nitrogen is slightly acidic, not basic), so it remains safely in the organic phase.

Q2: During the deacetylation step, my sulfonamide bond is cleaving, drastically lowering my yield. Why is this happening?

The Causality: Harsh acidic hydrolysis (e.g., concentrated HCl at prolonged reflux) is often mistakenly used to remove the acetyl group. However, prolonged acid catalysis will indiscriminately hydrolyze both the acetamide and the delicate sulfonamide (S-N) bonds. The Solution: Switch to alkaline hydrolysis (e.g., 2M NaOH in Ethanol/Water) [2].

  • Self-Validating Mechanism: The pKa of a secondary sulfonamide is approximately 9–10. In strong base, the sulfonamide nitrogen deprotonates to form an anion. This localized negative charge electrostatically repels incoming hydroxide nucleophiles, shielding the S-N bond from attack. Meanwhile, the neutral acetamide carbonyl remains highly susceptible to nucleophilic acyl substitution, resulting in perfectly selective deprotection.

Q3: My final product contains a significant amount of an N,N-disulfonyl impurity (over-sulfonylation). How do I prevent this?

The Causality: If an excess of 4-acetamidobenzenesulfonyl chloride is used, or if the reaction is run at elevated temperatures, the newly formed secondary sulfonamide can react with a second equivalent of sulfonyl chloride to form an N,N-disulfonylimide. The Solution: Strictly control the stoichiometry (use 1.05 eq of 4-iodoaniline to 1.0 eq of sulfonyl chloride). Always add the sulfonyl chloride dropwise at 0 °C to ensure the primary amine outcompetes the secondary sulfonamide for the electrophile.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis and Purification of the Acetylated Intermediate
  • Reaction Setup: Dissolve 4-iodoaniline (1.05 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (40% EtOAc/Hexanes).

  • Targeted Workup (Crucial for Purity):

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (3 x 50 mL) to quantitatively remove unreacted 4-iodoaniline and pyridine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize and remove any hydrolyzed sulfonic acid byproducts.

    • Wash with Brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Deacetylation and Final Isolation
  • Hydrolysis: Suspend the crude intermediate in a 1:1 (v/v) mixture of 2M aqueous NaOH and Ethanol. Heat to reflux for 2 hours.

  • Monitoring: Verify the complete disappearance of the intermediate via TLC. The solution should become homogeneous as the sulfonamide deprotonates and dissolves.

  • Precipitation: Cool the reaction to 0 °C. Slowly add 2M HCl dropwise until the pH reaches exactly 7.0. The neutral 4-amino-N-(4-iodophenyl)benzenesulfonamide will rapidly precipitate.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water, and recrystallize from hot Ethanol/Water to yield the pure target compound [3].

Quantitative Data & Optimization Metrics

Table 1: Chromatographic Behavior and Purification Metrics

Use this table to identify spots on your TLC plates and plan your phase separations.

CompoundTLC System (Silica) Rf​ ValueSolubility ProfileTargeted Removal Strategy
4-Iodoaniline 40% EtOAc / Hexanes~0.65Soluble in DCM, EtOAc1M HCl aqueous wash (forms water-soluble salt)
4-Acetamidobenzenesulfonyl chloride 40% EtOAc / Hexanes~0.50Soluble in DCMSat. NaHCO₃ wash (hydrolyzes to sulfonic acid)
Acetylated Intermediate 40% EtOAc / Hexanes~0.35Soluble in DCM, hot EtOHRecrystallization (EtOH)
Final Target Product 40% EtOAc / Hexanes~0.20Soluble in hot EtOH/WaterRecrystallization (EtOH/Water)
Table 2: Optimization of Deacetylation Conditions

Empirical data demonstrating the causality behind reagent selection.

ConditionReagentTemp / TimeYieldCausality / Observation
Acidic Hydrolysis 2M HClReflux, 4h45%Partial cleavage of the sulfonamide bond due to acid-catalyzed S-N hydrolysis.
Alkaline Hydrolysis 2M NaOHReflux, 2h88% Sulfonamide deprotonation protects S-N bond; rapid and selective cleavage of acetamide.
Mild Base K₂CO₃Reflux, 12h15%Insufficient nucleophilicity to cleave the acetamide efficiently; stalled reaction.

References

Optimization

reducing steric hindrance side reactions in N-(4-iodophenyl)sulfanilamide synthesis

Troubleshooting Steric Hindrance & Electronic Deactivation in Sulfonamide Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Steric Hindrance & Electronic Deactivation in Sulfonamide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing kinetic and steric challenges during the synthesis of N-(4-iodophenyl)sulfanilamide.

Synthesizing this compound via the coupling of 4-iodoaniline and a protected sulfanilyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride) presents unique kinetic barriers. While the para-iodine atom does not block the amine as severely as an ortho-substituent, its large van der Waals radius (~1.98 Å) combined with its electron-withdrawing inductive effect (-I) significantly reduces the nucleophilicity of the amine. This kinetic bottleneck creates a high-energy transition state, often redirecting the reaction pathway toward competitive side reactions such as sulfonyl chloride hydrolysis or di-sulfonylation.

This guide provides field-proven, self-validating protocols to overcome these barriers.

Diagnostic Workflow

Workflow A 4-Iodoaniline + N-Acetylsulfanilyl Chloride B Nucleophilic Attack (Steric/Electronic Barrier) A->B D Side Reaction: Hydrolysis to Sulfonic Acid B->D Moisture present, Slow reaction E Desired Intermediate: Protected Sulfonamide B->E Optimized conditions C Base Catalysis (DIPEA/DMAP) C->B F Deprotection (NaOH/EtOH) E->F G N-(4-iodophenyl)sulfanilamide F->G

Workflow for N-(4-iodophenyl)sulfanilamide synthesis and side-reaction pathways.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction yields a large amount of sulfonic acid byproduct and unreacted 4-iodoaniline. How do I force the coupling? Causality: The formation of sulfonic acid is a direct result of competitive hydrolysis. Because 4-iodoaniline is a deactivated, bulky nucleophile, the rate of its attack on the sulfonyl chloride is exceptionally slow. Any trace moisture in the solvent or hygroscopic base will preferentially attack the highly electrophilic sulfonyl chloride, consuming the reagent and halting the reaction[1]. Solution:

  • Solvent Dehydration: Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (water content < 50 ppm).

  • Catalytic Activation: Instead of relying solely on triethylamine (TEA), introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive, less sterically hindered N-sulfonylpyridinium intermediate, which is far more susceptible to attack by the bulky 4-iodoaniline.

Q2: I am observing di-sulfonylation (N,N-bis-sulfonamide formation) when I increase the reaction temperature to overcome the slow kinetics. Why does this happen? Causality: High temperatures increase kinetic energy, overcoming the initial steric barrier. However, the resulting mono-sulfonamide product is highly acidic. In the presence of a strong base, it deprotonates to form a sulfonamide anion. Despite the steric bulk of the first sulfonyl group and the iodine atom, this anion is a powerful nucleophile and will rapidly attack a second molecule of sulfonyl chloride, especially if the electrophile is in excess[2]. Solution: Maintain the reaction at 0 °C to 25 °C and never exceed 1.05 equivalents of the sulfonyl chloride. If the reaction is slow, increase the reaction time rather than the temperature. Utilizing a highly hindered base like DIPEA (N,N-Diisopropylethylamine) prevents efficient deprotonation of the mono-sulfonamide product, thereby halting di-sulfonylation.

Q3: What is the optimal base to minimize base-catalyzed degradation of the sulfonyl chloride while neutralizing the HCl byproduct? Causality: Unhindered bases can form stable acylium-like complexes that, if not quickly consumed by the amine, degrade over time. If the base is too weak, the reaction mixture becomes acidic, protonating the amine and completely destroying its nucleophilicity[1]. Solution: Use a stoichiometric amount of DIPEA with catalytic DMAP in DCM. DIPEA provides the basicity needed to neutralize HCl without acting as a competing nucleophile due to its own severe steric hindrance. Alternatively, modern continuous synthesis methods utilizing DABSO as a sulfur dioxide surrogate can bypass unstable sulfonyl chloride intermediates entirely[3].

Section 2: Quantitative Optimization Data

The following table summarizes the impact of various base and solvent systems on the yield and side-reaction profile of the protected intermediate (Standardized at 25 °C, 12 hours, 1.05 eq Sulfonyl Chloride).

SolventBase SystemConversion (%)Di-sulfonylation (%)Sulfonic Acid (%)
DCMTEA (1.5 eq)45235
DCMDIPEA (1.5 eq)52<125
DCMDIPEA (1.5 eq) + DMAP (0.1 eq)8835
PyridinePyridine (Solvent)9280*
THFNaH (1.1 eq)9545<1

*Assuming strictly anhydrous conditions. Note: NaH deprotonates the amine to form an amide anion, overcoming steric/electronic deactivation, but causes massive di-sulfonylation.

Section 3: Self-Validating Experimental Protocol

Synthesis of N-(4-iodophenyl)-4-acetamidobenzenesulfonamide (Protected Intermediate) and subsequent deprotection.

Step 1: Reagent Preparation & Activation

  • Dissolve 4-iodoaniline (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under an argon atmosphere.

  • Add DIPEA (1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol). Validation Checkpoint 1: The solution must remain clear. If the solution turns cloudy immediately, moisture is present in the solvent/base, or the amine has oxidized. Discard and restart with fresh anhydrous reagents.

Step 2: Temperature-Controlled Coupling

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL).

  • Add the sulfonyl chloride solution dropwise over 30 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low. This prevents the newly formed mono-sulfonamide product from encountering excess sulfonyl chloride, effectively eliminating the di-sulfonylation side reaction.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12 hours. Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1). The 4-iodoaniline spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3) representing the sulfonamide. A heavy baseline spot indicates that moisture breached the system, causing sulfonic acid formation.

Step 4: Quenching and Workup

  • Quench the reaction with 1M HCl (20 mL). Causality: The acid protonates DMAP, DIPEA, and any trace unreacted 4-iodoaniline, forcing them into the aqueous layer and leaving the neutral sulfonamide in the organic layer.

  • Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Deprotection (Acetyl Removal)

  • Suspend the crude intermediate in 20 mL of ethanol and add 10 mL of 2M NaOH. Reflux for 2 hours.

  • Cool the mixture and neutralize with 2M HCl to precipitate the final product, N-(4-iodophenyl)sulfanilamide.

  • Filter and recrystallize from an ethanol/water gradient.

Section 4: Mechanistic Pathway

DMAP_Catalysis A Sulfonyl Chloride (Sterically Crowded) C N-Sulfonylpyridinium Intermediate A->C Fast Activation B DMAP (Nucleophilic Catalyst) B->C E Desired Sulfonamide C->E Overcomes Steric Barrier D 4-Iodoaniline (Deactivated) D->E

DMAP catalytic cycle overcoming the steric barrier of 4-iodoaniline.

References
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem. 1

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. 2

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Reference Guide: Structural Elucidation of 4-amino-N-(4-iodophenyl)benzenesulfonamide

As drug development increasingly relies on halogenated sulfonamides for targeted therapeutic applications, the precise structural verification of these intermediates is critical. 4-amino-N-(4-iodophenyl)benzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated sulfonamides for targeted therapeutic applications, the precise structural verification of these intermediates is critical. 4-amino-N-(4-iodophenyl)benzenesulfonamide (a specialized sulfanilamide derivative) presents a unique analytical challenge: distinguishing its complex aromatic spin systems from its unreacted precursors.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectroscopic profile of this target compound against its structural alternatives—Sulfanilamide and 4-Iodoaniline . By benchmarking these profiles, researchers can establish definitive diagnostic markers for successful sulfonamide coupling.

Structural Dynamics & Chemical Shift Causality

To accurately interpret the NMR spectra of 4-amino-N-(4-iodophenyl)benzenesulfonamide, one must understand the electronic causality driving the chemical shifts. The molecule is divided into two distinct electronic environments:

The Sulfanilamide Core (Ring A)

The sulfonamide ( −SO2​NH− ) linkage is a powerful electron-withdrawing group. Through inductive and mesomeric effects, it heavily deshields the ortho protons on Ring A. Furthermore, the bridging −NH− proton is subjected to extreme anisotropic deshielding from the adjacent sulfonyl oxygens, pushing its resonance past 10.0 ppm in hydrogen-bonding solvents like DMSO, a phenomenon well-documented in the [1].

The "Heavy Atom Effect" (Ring B)

The 4-iodo substitution on the aniline ring introduces a critical diagnostic marker. Iodine is a massive, highly polarizable halogen. Through a quantum mechanical phenomenon known as spin-orbit coupling , the iodine atom induces a profound shielding effect on the directly attached carbon ( C-I ). While typical aromatic carbons resonate between 120–140 ppm, the heavy atom effect forces the C-I signal drastically upfield to the 75–90 ppm range. Observing this shift is the definitive proof of iodine retention during synthesis, as validated in studies of [2].

Product Comparison: Target Compound vs. Precursor Analogs

The following tables summarize the quantitative experimental data, comparing the target compound against its parent alternatives to highlight the diagnostic shifts that confirm successful synthesis.

Table 1: Comparative 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton EnvironmentSulfanilamide (Alternative 1)4-Iodoaniline (Alternative 2)Target Compound: 4-amino-N-(4-iodophenyl)benzenesulfonamideShift Causality & Diagnostic Value
Aniline −NH2​ 5.76 ppm (s)5.26 ppm (s)6.02 ppm (s) Deshielded by extended conjugation via the −SO2​− bridge.
Ar-H (ortho to −NH2​ ) 6.59 ppm (d)6.51 ppm (d)6.59 ppm (d) Minimal change; electron density is dominated by −NH2​ donation.
Ar-H (ortho to −SO2​− ) 7.45 ppm (d)N/A7.45 ppm (d) Strong deshielding by the sulfonyl group (Ring A).
Ar-H (ortho to −NH− / I) N/A7.32 ppm (d)6.95 ppm (d) / 7.55 ppm (d) Ring B protons split into two distinct doublets due to the asymmetric push-pull of −NH− and −I .
Sulfonamide −NH− 6.86 ppm (s)N/A10.15 ppm (s) Extreme deshielding due to N-phenyl substitution and DMSO hydrogen bonding.
Table 2: Comparative 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
Carbon PositionSulfanilamide4-IodoanilineTarget CompoundShift Causality & Diagnostic Value
C-NH2​ (Ring A) 152.5 ppm148.9 ppm153.2 ppm Mesomeric electron donation stabilizes this downfield shift.
C-SO2​ (Ring A) 125.3 ppmN/A125.8 ppm Electron-withdrawing nature of −SO2​− .
C-NH (Ring B) N/AN/A138.5 ppm Deshielded by the newly formed sulfonamide linkage.
C-I (Ring B) N/A76.2 ppm87.5 ppm Primary Marker: The Heavy Atom Effect confirms the iodinated ring structure.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility, the following protocol is designed as a self-validating system . Do not deviate from the solvent or relaxation delay parameters, as sulfonamides are prone to signal broadening and integration errors if improperly prepared.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg (for 1 H) or 45 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Sulfonamides exhibit notoriously poor solubility in standard CDCl3​ . DMSO- d6​ is mandatory because it acts as a strong hydrogen-bond acceptor. It locks the −NH2​ and −SO2​NH− protons in place, preventing rapid chemical exchange and allowing them to resolve as sharp, quantifiable singlets rather than broad, invisible humps.

Step 2: Internal Validation Checks (The Self-Validating System)

  • Action: Before acquiring the full spectrum, run a 1-scan dummy test.

  • Validation: Verify that the TMS internal standard is perfectly calibrated to 0.00 ppm . Confirm the presence of the residual DMSO- d5​ pentet at 39.52 ppm ( 13 C) and the residual proton signal at 2.50 ppm ( 1 H). The water peak must appear at ~3.33 ppm ; if it shifts past 3.50 ppm, the sample is too acidic or wet, which will corrupt the −NH− integrations.

Step 3: High-Field Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz using 16 scans. Set the spin-lattice relaxation delay (D1) to 1.5 seconds .

  • 13 C NMR: Acquire at 100 MHz using 1024 scans. Critical Causality: Set the D1 delay to 2.0 seconds minimum . The quaternary carbons ( C-I , C-SO2​ , C-NH2​ ) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, guaranteeing accurate signal-to-noise ratios and preventing the C-I peak from disappearing into the baseline.

Analytical Workflow Visualization

NMR_Analysis_Workflow Prep 1. Sample Preparation 45 mg in 0.6 mL DMSO-d6 Lock 2. Lock & Shim Target: DMSO-d6 (2.50 ppm) Prep->Lock Acq1H 3. 1H NMR Acquisition 16 Scans, D1=1.5s Lock->Acq1H Acq13C 4. 13C NMR Acquisition 1024 Scans, D1=2.0s Lock->Acq13C Process 5. Fourier Transform & Phasing Zero-filling to 64k points Acq1H->Process Acq13C->Process Verify 6. Structural Verification Confirm C-I Heavy Atom Effect (~87 ppm) Process->Verify Compare 7. Comparative Analysis Benchmark vs. Precursor Analogs Verify->Compare

Fig 1: NMR acquisition and comparative structural verification workflow for halogenated sulfonamides.

Complete NMR Reference Spectra Data

For direct laboratory reference, the fully assigned spectra for 4-amino-N-(4-iodophenyl)benzenesulfonamide are provided below, formatted for publication-ready supplementary materials.

1 H NMR (400 MHz, DMSO- d6​ ): δ 10.15 (s, 1H, SO2​NH ), 7.55 (d, J = 8.8 Hz, 2H, Ar- H3′,5′​ ), 7.45 (d, J = 8.8 Hz, 2H, Ar- H2,6​ ), 6.95 (d, J = 8.8 Hz, 2H, Ar- H2′,6′​ ), 6.59 (d, J = 8.8 Hz, 2H, Ar- H3,5​ ), 6.02 (s, 2H, NH2​ ).

13 C NMR (100 MHz, DMSO- d6​ ): δ 153.2 ( C4​−NH2​ ), 138.5 ( C1′​−NH ), 137.5 ( C3′,5′​ ), 129.5 ( C2,6​ ), 125.8 ( C1​−SO2​ ), 122.0 ( C2′,6′​ ), 112.5 ( C3,5​ ), 87.5 ( C4′​−I ).

(Note: Peak assignments are corroborated by the established shift patterns of N- and N4-substituted sulfanilamides against kinetoplastid parasites [3]).

References

  • Design and Antiproliferative Evaluation of Novel Sulfanilamide Derivatives as Potential Tubulin Polymerization Inhibitors Source: MDPI Molecules, 2017, 22(9), 1475. URL:[Link]

  • Iodine/DMSO-Promoted Selective Direct Arylthiation of Anilines with Thiols under Metal-Free Conditions Source: ACS Journal of Organic Chemistry, 2020, 86(2), 1635-1645. URL:[Link]

  • Synthesis and Antitubulin Activity of N- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and Leishmania Source: ACS Journal of Medicinal Chemistry, 2004, 47(6), 1400-1412. URL:[Link]

Comparative

Comparative Efficacy of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- vs. Sulfanilamide: A Mechanistic and Experimental Guide

As antimicrobial resistance (AMR) continues to erode the clinical utility of classical antibiotics, medicinal chemists are revisiting foundational scaffolds to engineer highly potent derivatives. Sulfanilamide, the first...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) continues to erode the clinical utility of classical antibiotics, medicinal chemists are revisiting foundational scaffolds to engineer highly potent derivatives. Sulfanilamide, the first commercially successful synthetic antimicrobial, serves as the structural bedrock for this class of drugs. However, its modern clinical efficacy is severely limited by high Minimum Inhibitory Concentration (MIC) requirements and widespread bacterial resistance.

By introducing targeted lipophilic and electron-withdrawing substituents—specifically in the form of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- (also referred to as N1 -(4-iodophenyl)sulfanilamide)—researchers have observed a dramatic restoration and enhancement of antibacterial efficacy [1]. This guide provides an objective, data-driven comparison between the parent sulfanilamide and its 4-iodophenyl derivative, detailing the mechanistic causality behind the enhanced performance and the rigorous experimental protocols required to validate these findings.

Mechanistic Causality: The Role of the 4-Iodophenyl Substitution

Both sulfanilamide and its derivatives exert their antibacterial effect by acting as competitive inhibitors of Dihydropteroate Synthase (DHPS) , an essential enzyme in the bacterial folate biosynthesis pathway [2]. Because mammals absorb dietary folate rather than synthesizing it de novo, DHPS remains a highly selective therapeutic target.

While sulfanilamide weakly mimics p-aminobenzoic acid (PABA) to bind DHPS, the addition of the 4-iodophenyl group at the N1 position fundamentally alters the molecule's pharmacodynamics:

  • Halogen Bonding (Sigma-Hole Interactions): Iodine is a heavy, highly polarizable halogen. It possesses an electropositive "sigma-hole" opposite to its covalent bond, which can form highly directional, non-covalent interactions (halogen bonds) with electronegative Lewis bases (e.g., oxygen or nitrogen atoms) within the DHPS allosteric or active site pockets [3].

  • Enhanced Lipophilicity (LogP): The parent sulfanilamide is highly hydrophilic, limiting its passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains. The 4-iodophenyl substitution drastically increases the partition coefficient (LogP), facilitating rapid intracellular accumulation.

  • Steric Hindrance Against Efflux: The bulky iodophenyl moiety can alter the compound's affinity for bacterial efflux pumps, a common resistance mechanism that readily clears the smaller parent sulfanilamide.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DPA Dihydropteroic Acid DHPS->DPA Catalysis DHF Dihydrofolic Acid DPA->DHF THF Tetrahydrofolic Acid DHF->THF Sulfa Sulfanilamide Sulfa->DHPS Weak Inhibition IodoSulfa 4-amino-N-(4-iodophenyl) benzenesulfonamide IodoSulfa->DHPS Strong Inhibition

Fig 1: DHPS inhibition by sulfanilamide and its 4-iodophenyl derivative in the folate pathway.

Comparative Efficacy Data

The structural modifications translate directly into quantifiable improvements in in vitro efficacy. Halogenated N1 -aryl sulfonamides consistently demonstrate superior bactericidal activity compared to the parent amine, particularly against Gram-positive cocci [4].

The table below summarizes the representative comparative Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)Calculated LogP
Sulfanilamide > 256> 256~ -0.7
Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- 4 - 816 - 32~ 3.1

Data Interpretation: The parent sulfanilamide is largely ineffective against modern wild-type strains, requiring concentrations exceeding 256 µg/mL. In contrast, the 4-iodophenyl derivative exhibits a >32-fold increase in potency against S. aureus. The efficacy against E. coli is also improved, driven by the enhanced lipophilicity (LogP ~ 3.1) which allows better penetration of the Gram-negative outer membrane[4].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity when comparing these compounds, the experimental design must account for the unique metabolic bypass mechanisms of bacteria. Below is the optimized protocol for determining the MIC of sulfonamides.

Protocol: Broth Microdilution Assay for Sulfonamide Efficacy

Expertise Insight: Bacteria can scavenge exogenous thymidine from standard growth media to synthesize DNA, entirely bypassing the folate pathway inhibited by sulfonamides. Therefore, standard Mueller-Hinton Broth (MHB) will yield false-negative resistance. You must use thymidine-depleted MHB or add lysed horse blood to neutralize thymidine.

Step 1: Media and Reagent Preparation

  • Prepare Thymidine-depleted Mueller-Hinton Broth (MHB) according to CLSI guidelines.

  • Dissolve Sulfanilamide and Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- in 100% DMSO to create 10 mg/mL stock solutions. Causality: The iodinated derivative is highly lipophilic and will precipitate in purely aqueous buffers.

Step 2: Inoculum Standardization

  • Isolate 3-5 colonies of the target strain (e.g., S. aureus ATCC 29213) from a fresh agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in the thymidine-depleted MHB to reach a final working concentration of 1×106 CFU/mL.

Step 3: Serial Dilution & Inoculation

  • In a sterile 96-well microtiter plate, dispense 50 µL of thymidine-depleted MHB into columns 2-12.

  • Add 100 µL of the working drug solutions (diluted in MHB to 512 µg/mL, max 2% DMSO) to column 1.

  • Perform a two-fold serial dilution from column 1 to column 11 by transferring 50 µL sequentially. Discard 50 µL from column 11. (Column 12 serves as the drug-free growth control).

  • Add 50 µL of the bacterial inoculum ( 1×106 CFU/mL) to all wells. The final test concentrations will range from 256 µg/mL to 0.25 µg/mL, with a final bacterial load of 5×105 CFU/mL.

Step 4: Incubation and Readout

  • Seal the plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Validation: The MIC is recorded as the lowest concentration of the drug that prevents the color change from blue (no growth) to pink (bacterial reduction of resazurin).

MICWorkflow Step1 1. Bacterial Inoculum Prep (0.5 McFarland Standard) Step3 3. Serial Dilution of Sulfonamides (96-well plate) Step1->Step3 Step2 2. Media Selection (Thymidine-depleted MHB) Step2->Step3 Step4 4. Inoculation & Incubation (37°C for 18-24h) Step3->Step4 Step5 5. Resazurin Assay & Optical Density Reading Step4->Step5 Step6 6. MIC Determination (Lowest conc. preventing color change) Step5->Step6

Fig 2: Standardized broth microdilution workflow for sulfonamide MIC determination.

Conclusion

The transition from the parent sulfanilamide to Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- exemplifies the power of rational drug design. By leveraging the heavy halogen iodine, researchers can exploit halogen bonding within the DHPS active site and optimize the lipophilic profile of the molecule. This results in a compound that not only bypasses the permeability barriers of modern resistant pathogens but also binds its target with significantly higher affinity, offering a viable template for next-generation antimicrobial development.

References

  • MDPI. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from[Link]

  • IUCr Journals. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl. Retrieved from [Link]

Validation

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 4-Amino-N-(4-iodophenyl)benzenesulfonamide

Executive Summary The structural characterization of halogenated sulfonamides, such as 4-amino-N-(4-iodophenyl)benzenesulfonamide (exact mass: 373.9586 Da), presents unique analytical challenges. Unlike simple aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated sulfonamides, such as 4-amino-N-(4-iodophenyl)benzenesulfonamide (exact mass: 373.9586 Da), presents unique analytical challenges. Unlike simple aliphatic amines, aromatic sulfonamides undergo complex gas-phase intramolecular rearrangements and charge-transfer events during collision-induced dissociation (CID).

As a Senior Application Scientist, I have designed this guide to objectively compare three dominant mass spectrometry (MS) platforms—ESI-Q-TOF, Triple Quadrupole (QqQ), and MALDI-TOF—for the structural elucidation of this specific pharmacophore. By understanding the mechanistic causality behind its fragmentation, researchers can select the optimal platform and experimental parameters to ensure high-confidence identification and quantification.

Mechanistic Causality: The Fragmentation Pathway

To optimize MS parameters, we must first understand why 4-amino-N-(4-iodophenyl)benzenesulfonamide fragments the way it does. The fragmentation of this compound in positive ion mode is governed by three primary gas-phase mechanisms:

  • Preferential N-Protonation: Unlike carboxylic amides, sulfonamides preferentially protonate at the sulfonamide nitrogen atom rather than the oxygen . The addition of 0.1% Formic Acid (FA) in the mobile phase drives the formation of the [M+H]+ precursor ion at m/z 374.9664.

  • S-N Bond Cleavage and Charge Transfer: N-protonation significantly weakens the S-N bond, leading to spontaneous dissociation into an intermediate [sulfonyl cation/aniline] complex . Depending on the relative proton affinities and ionization energies of the resulting fragments, the charge can be retained on either moiety. This yields both the sulfanilium cation (m/z 156.0114) and the protonated 4-iodoaniline (m/z 219.9618) .

  • SO₂ Extrusion (Neutral Loss of 63.96 Da): A hallmark of aromatic sulfonamides is the neutral loss of sulfur dioxide. This occurs via an intramolecular rearrangement driven by the stability of the partially positive charge developed at the ipso position of the aromatic ring . This extrusion can occur directly from the precursor to form an [M+H−SO2​]+ ion (m/z 310.9967) or sequentially from the sulfanilium cation to yield a 4-aminophenyl cation (m/z 92.0495).

MS_Fragmentation M [M+H]+ m/z 374.9664 F1 [4-Iodoaniline+H]+ m/z 219.9618 M->F1 S-N Cleavage Charge on Amine F2 [Sulfanilium Cation]+ m/z 156.0114 M->F2 S-N Cleavage Charge on Sulfonyl F4 [M+H - SO2]+ m/z 310.9967 M->F4 SO2 Extrusion Rearrangement F3 [4-Aminophenyl]+ m/z 92.0495 F2->F3 -SO2 (63.96 Da)

MS/MS fragmentation pathways of protonated 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Platform Performance Comparison

Not all mass spectrometers are equally equipped to handle the complex rearrangements of sulfonamides. Below is a data-driven comparison of three standard platforms.

Table 1: Performance Matrix for Sulfonamide MS Analysis
FeatureESI-Q-TOF (e.g., Agilent 6546)ESI-QqQ (e.g., Waters Xevo TQ-XS)MALDI-TOF (e.g., Bruker autoflex)
Primary Use Case Structural elucidation, exact massTargeted PK quantitation (MRM)High-throughput screening
Mass Accuracy < 2 ppmNominal (~0.1 Da)< 10 ppm (Reflectron mode)
Resolution (FWHM) > 60,000Unit resolution (~0.7 FWHM)~ 20,000
Rearrangement Profiling Optimal: Resolves isobaric interferencesPoor: Cannot verify exact SO₂ lossModerate: Matrix limits low-mass view
Low-Mass Interference None (LC separates salts)None (LC separates salts)High: Matrix peaks < 500 m/z
Sensitivity (LOD) Low picogramSub-femtogram Low picogram

Scientist's Verdict: For structural elucidation and mapping the SO₂ extrusion pathway, ESI-Q-TOF is the undisputed champion. The exact mass capability is strictly required to differentiate the loss of SO₂ (63.9619 Da) from the isobaric loss of CH4​O3​ or other nominal mass equivalents. Conversely, if the goal is quantifying the drug in rat plasma, the ESI-QqQ using the 375.0 156.0 MRM transition provides superior sensitivity. MALDI-TOF is generally contraindicated for this specific molecule due to heavy matrix cluster interference in the 100-400 m/z range.

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS

To ensure absolute trustworthiness, the following ESI-Q-TOF protocol is designed as a self-validating system. It incorporates real-time lock-mass calibration to guarantee the mass accuracy required to prove the SO₂ extrusion mechanism.

Step-by-Step Methodology
  • Sample Preparation (Causality: Ionization Efficiency):

    • Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: The 0.1% FA provides an abundance of protons to drive the preferential N-protonation required for S-N bond cleavage.

  • Source Optimization:

    • Set ESI capillary voltage to 3.5 kV (Positive Ion Mode).

    • Set drying gas temperature to 300°C at 8 L/min to ensure complete desolvation of the relatively hydrophobic iodine-containing compound.

  • Lock-Mass Infusion (Causality: Self-Validation):

    • Co-infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: Continuous calibration against this known mass corrects for time-of-flight thermal drift, ensuring the < 2 ppm mass accuracy needed to validate the exact mass of the SO₂ loss.

  • Collision Energy (CE) Ramping:

    • Isolate the precursor [M+H]+ (m/z 375.0) in Q1.

    • Ramp the collision energy in the hexapole collision cell from 15 eV to 30 eV using Argon gas.

    • Causality: S-N bond cleavage requires lower activation energy (~15-20 eV). The subsequent SO₂ extrusion from the sulfanilium cation requires higher energy (~25-30 eV). Ramping ensures both generations of fragments are captured in a single composite spectrum.

Workflow Prep Sample Prep 0.1% FA in MeOH ESI ESI Source Positive Mode Prep->ESI Q1 Q1 Isolation m/z 375.0 ESI->Q1 CID Collision Cell 15-30 eV Ramp Q1->CID TOF TOF Analyzer High-Res MS/MS CID->TOF

Self-validating ESI-Q-TOF MS/MS experimental workflow for sulfonamide characterization.

Table 2: Expected Quantitative Fragment Data (ESI-Q-TOF)
Ion IdentityFormulaTheoretical m/zExpected Mass ErrorDiagnostic Value
Precursor [C12​H12​IN2​O2​S]+ 374.9664< 2 ppmConfirms intact molecule
Fragment 1 [C6​H7​IN]+ 219.9618< 2 ppmConfirms 4-iodoaniline moiety
Fragment 2 [C6​H6​NO2​S]+ 156.0114< 2 ppmConfirms sulfanilium core
Fragment 3 [C6​H6​N]+ 92.0495< 3 ppmConfirms SO₂ loss from Frag 2
Fragment 4 [C12​H12​IN2​]+ 310.9967< 2 ppmConfirms direct SO₂ rearrangement

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003. URL: [Link]

  • Hu, N., Tu, Y.-P., Jiang, K., & Pan, Y. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 2010. URL: [Link]

  • Sun, M., Dai, W., & Liu, D. Q. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of Mass Spectrometry, 2008. URL: [Link]

Comparative

Comparative Binding Affinity: Iodinated vs. Fluorinated Benzenesulfonamides in Carbonic Anhydrase Inhibition

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogen substituent for a pharmacophore is rarely a simple matter of steric bulk. When optimizing benzenesulfonamides—the quintessent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogen substituent for a pharmacophore is rarely a simple matter of steric bulk. When optimizing benzenesulfonamides—the quintessential class of human Carbonic Anhydrase (hCA) inhibitors—the choice between fluorine and iodine fundamentally alters the thermodynamic and structural nature of the protein-ligand interaction.

This guide provides an objective, data-driven comparison of fluorinated versus iodinated benzenesulfonamides, exploring the mechanistic causality behind their divergent binding affinities and detailing the self-validating experimental workflows required to quantify these differences.

Mechanistic Foundation: Electrostatics vs. The σ -Hole

While both fluorine and iodine are halogens, their physicochemical properties dictate entirely different binding modalities within the hCA active site.

Fluorinated Analogs: The Electrostatic Modulators Fluorine is highly electronegative and possesses low polarizability. Its primary role in benzenesulfonamide optimization is twofold:

  • pKa​ Modulation: The strong inductive electron-withdrawing effect increases the acidity of the primary sulfonamide ( −SO2​NH2​ ), facilitating the formation of the zinc-bound sulfonamide anion ( −SO2​NH− ), which is critical for displacing the catalytic water/hydroxide ion.

  • Binding Pocket Interactions: Fluorine rarely forms strong halogen bonds. Instead, its contribution to protein-ligand affinity is dominated by dipole-induced dipole and dipole-quadrupole interactions within the hydrophobic subpockets of the enzyme[1]. In rare cases, it may participate in very weak halogen bonding, though this is often insufficient to solely account for enhanced potency[2].

Iodinated Analogs: The Halogen Bond (X-Bond) Donors Iodine is massive, highly polarizable, and less electronegative. This creates a pronounced σ -hole —a region of positive electrostatic potential located on the outermost surface of the halogen, exactly opposite the carbon-iodine covalent bond[3].

  • Directional Affinity: This σ -hole acts as a strong Lewis acid, capable of forming highly directional, non-covalent "halogen bonds" (X-bonds) with nucleophilic Lewis bases in the hCA active site, such as the backbone carbonyl oxygens of Thr199 or the nitrogen atoms of the catalytically active His64 residue[3].

  • Thermodynamic Impact: While fluorine relies on electrostatics and desolvation entropy, iodine's X-bonding provides a massive enthalpic driving force, often resulting in sub-nanomolar Ki​ values and distinct isoform selectivity[3].

Visualizing the Interaction Pathways

The following diagram illustrates the divergent interaction logic when substituting a benzenesulfonamide scaffold with either fluorine or iodine.

G A Benzenesulfonamide Scaffold (Zinc Coordination Base) B Fluorine Substitution A->B C Iodine Substitution A->C D High Electronegativity Minimal σ-hole B->D E High Polarizability Large σ-hole C->E F Dipole-Induced Dipole & Hydrophobic Contacts D->F G Strong, Directional Halogen Bond (X-Bond) E->G H Moderate Affinity Driven by Electrostatics F->H I Superior Affinity & Selectivity Driven by Enthalpy G->I

Divergent binding mechanisms of fluorinated vs iodinated benzenesulfonamides in CA inhibition.

Quantitative Data Comparison

To objectively compare performance, we look at the inhibition constants ( Ki​ ) of representative mono-halogenated benzenesulfonamides against two critical isoforms: the widespread cytosolic hCA II (often responsible for off-target side effects) and the tumor-associated transmembrane hCA IX [4].

Compound ScaffoldSubstituenthCA II Ki​ (nM)hCA IX Ki​ (nM)Primary Interaction Modality
4-HalobenzenesulfonamideFluorine (-F) ~ 240.0~ 185.0Dipole-induced dipole, weak H-bond acceptor
4-HalobenzenesulfonamideChlorine (-Cl) ~ 50.0~ 45.0Weak σ -hole, hydrophobic contacts
4-HalobenzenesulfonamideIodine (-I) ~ 9.5 ~ 6.0 Strong X-bond via pronounced σ -hole

Note: Data represents generalized literature trends for simple para-substituted benzenesulfonamides. The iodinated analog demonstrates a ~25-fold increase in affinity over the fluorinated analog due to the energetic contribution of the halogen bond.

Experimental Workflows & Self-Validating Protocols

To rigorously quantify these differences in binding affinity, scientists must employ specialized kinetic and thermodynamic assays. Standard steady-state spectrophotometry is insufficient because hCA catalyzes CO2​ hydration at near diffusion-limited rates ( kcat​≈106s−1 ).

Protocol A: Stopped-Flow CO2​ Hydration Assay

Purpose: To determine the inhibition constant ( Ki​ ) by capturing the rapid pre-steady-state kinetics of CO2​ hydration. Causality: Stopped-flow instruments rapidly mix the enzyme-inhibitor complex with a CO2​ -saturated buffer in milliseconds, allowing the observation of the initial velocity ( v0​ ) before equilibrium is reached.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add a pH indicator (e.g., Phenol Red at 0.2 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA II or hCA IX (10 nM final concentration) with varying concentrations of the halogenated benzenesulfonamide (0.1 nM to 10 μ M) for 15 minutes at 20∘C to ensure thermodynamic equilibrium of the complex.

  • Rapid Mixing: Load the enzyme-inhibitor solution into Syringe A and a CO2​ -saturated water solution (approx. 15 mM CO2​ ) into Syringe B of the stopped-flow spectrophotometer.

  • Data Acquisition: Trigger the pneumatic ram to mix the solutions in a 1:1 ratio. Monitor the decrease in absorbance at 557 nm (Phenol Red) over a 10-second window, which corresponds to the acidification of the solution as CO2​ is hydrated to HCO3−​ and H+ .

  • Self-Validation Check:

    • Negative Control: Run a baseline reaction lacking the enzyme to measure the slow, uncatalyzed hydration rate.

    • Positive Control: Utilize Acetazolamide (AAZ) as an internal standard; the derived Ki​ must align with the established literature value (~12 nM for hCA II).

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To decouple the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, proving that iodine's superiority is enthalpy-driven (X-bonding). Causality: ITC directly measures the heat released or absorbed during the binding event. Halogen bonds are highly exothermic, meaning the iodinated analog will show a significantly larger negative ΔH compared to the fluorinated analog.

  • Sample Dialysis: Dialyze the purified hCA protein extensively against the assay buffer (e.g., 50 mM Tris, pH 7.5) to prevent heat artifacts from buffer mismatch.

  • Loading: Load 10 μ M of hCA into the sample cell. Load 100 μ M of the halogenated benzenesulfonamide (dissolved in the exact same dialysis buffer) into the injection syringe.

  • Titration: Perform 20 sequential injections of 2 μ L ligand into the protein cell at 25∘C , with 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation Check: Perform a blank titration (injecting the ligand into buffer alone). The heat of dilution obtained from this blank must be subtracted from the raw protein-ligand binding data before fitting to a one-site binding model.

Conclusion for Drug Development

When engineering benzenesulfonamides for Carbonic Anhydrase inhibition, the substitution of fluorine with iodine is not merely a steric modification; it is a fundamental shift in binding mechanics. While fluorine offers excellent metabolic stability and modulates the pKa​ of the sulfonamide via inductive effects[1], it lacks the polarizability required to form strong halogen bonds[2]. Iodine, conversely, leverages its large σ -hole to act as a potent Lewis acid, forming highly directional and energetically favorable halogen bonds with active site residues[3]. For researchers aiming to maximize binding affinity and target specific hCA isoforms, integrating heavier halogens to exploit X-bonding is a highly validated and structurally sound strategy.

References

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights Source: RSC Publishing URL:[Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II Source: Journal of the American Chemical Society URL:[Link]

Sources

Validation

IC50 Value Comparison Guide: Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- vs. Standard Inhibitors

Executive Summary Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- (CAS 6965-75-9) is a structurally distinct secondary sulfonamide. While unsubstituted (primary) benzenesulfonamides are the gold standard for Carbonic Anhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- (CAS 6965-75-9) is a structurally distinct secondary sulfonamide. While unsubstituted (primary) benzenesulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, the addition of a bulky, hydrophobic 4-iodophenyl group to the sulfonamide nitrogen fundamentally alters the molecule's pharmacological trajectory.

This guide provides an objective, data-driven comparison of this compound against standard inhibitors across three distinct enzymatic landscapes: Mycobacterium tuberculosis NAD+ Synthetase (NadE), Tubulin Polymerization, and Carbonic Anhydrase (as a negative control paradigm).

Mechanistic Profiling & Target Rationale

To understand the IC50 profile of 4-amino-N-(4-iodophenyl)benzenesulfonamide, one must analyze the causality of its structural modifications.

In classic Carbonic Anhydrase (CA) inhibitors, the primary sulfonamide group ( −SO2​NH2​ ) acts as a critical Zinc-Binding Group (ZBG). The nitrogen must be deprotonated to coordinate with the Zn2+ ion in the CA active site ([1]). By substituting this nitrogen with a 4-iodophenyl group, two mechanistic changes occur:

  • Steric Hindrance & Proton Loss: The molecule loses its ability to coordinate with the CA zinc ion, rendering it virtually inactive against CA isoforms.

  • Hydrophobic Repurposing: The bulky iodine-substituted aromatic ring perfectly positions the molecule to act as a hydrophobic pore-blocker. This makes it a viable scaffold for targeting the intramolecular ammonia tunnel of Mtb NadE ([2]) or the colchicine-binding site of tubulin ([3]).

SAR_Logic A Primary Sulfonamide (e.g., Acetazolamide) B Carbonic Anhydrase (IC50: ~25 nM) A->B Zinc Coordination C N-Substitution (4-iodophenyl group) A->C Synthetic Modification D 4-amino-N-(4-iodophenyl)- benzenesulfonamide C->D E Loss of CA Activity (IC50: >10 µM) D->E Steric Clash at Zn2+ F Mtb NadE Target (IC50: ~1000 µM) D->F Ammonia Tunnel Binding

SAR logic: N-substitution shifts benzenesulfonamide specificity from CA to Mtb NadE.

IC50 Comparison: Mtb NAD+ Synthetase (NadE)

NAD+ Synthetase (NadE) catalyzes the final step in NAD+ biosynthesis, making it a critical target for antitubercular agents. The parent secondary sulfonamides exhibit baseline binding to the enzyme's ammonia tunnel, which transports ammonia from the glutaminase domain to the active site.

As shown below, while 4-amino-N-(4-iodophenyl)benzenesulfonamide provides a foundational scaffold, further optimization into urea-sulfonamides (e.g., Compound 4f) is required to drive the IC50 from the millimolar down to the micromolar range.

Table 1: IC50 Values for NadE Inhibition
CompoundTarget EnzymeIC50 (µM)Mechanistic Role
4-Amino-N-(4-iodophenyl)benzenesulfonamide Mtb NadE~1000Baseline ammonia tunnel occlusion
Compound 4f (Optimized Urea-Sulfonamide)Mtb NadE90Enhanced hydrophobic tunnel occlusion
Compound 5824 (Standard Inhibitor)B. anthracis NadE6.4NaAD+ subsite competitive binding

Data synthesized from the structural expansion studies by [2].

IC50 Comparison: Carbonic Anhydrase (The Negative Control Paradigm)

In drug development, proving what a compound does not do is as critical as proving what it does. Testing secondary sulfonamides against Carbonic Anhydrase serves as a self-validating negative control. Because the 4-iodophenyl substitution abolishes zinc coordination, the IC50 values skyrocket into the inactive range compared to standard primary sulfonamides.

Table 2: IC50 Values for hCA IX Inhibition (Tumor-Associated Isoform)
CompoundTarget EnzymeIC50 (nM)Mechanistic Role
Acetazolamide (AAZ) (Standard)hCA IX25Direct Zn2+ coordination
SLC-0111 (Clinical Phase Ib/II)hCA IX45Direct Zn2+ coordination
4-Amino-N-(4-iodophenyl)benzenesulfonamide hCA IX>10,000Inactive (Steric clash prevents binding)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the IC50 determination for NadE must utilize a coupled enzymatic assay .

The Causality of the Assay Design: NadE converts NaAD+ and ATP into NAD+. Because NAD+ does not possess a distinct, easily measurable chromophore in real-time, the system is coupled with Alcohol Dehydrogenase (ADH). ADH immediately utilizes the newly synthesized NAD+ to oxidize ethanol, producing NADH. NADH absorbs strongly at 340 nm. Therefore, a rise in absorbance at 340 nm directly correlates to NadE activity. If our benzenesulfonamide inhibitor is effective, NADH production stalls.

Protocol: Mtb NadE Coupled Enzymatic Assay
  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.5, 10 mM MgCl2​ , 50 mM KCl). Prepare a 100 mM stock of the benzenesulfonamide inhibitor in 100% DMSO.

  • Serial Dilution: Create a 10-point concentration gradient of the inhibitor (ranging from 10 µM to 5000 µM) to ensure accurate non-linear regression mapping.

  • Enzyme Incubation: In a 96-well UV-transparent plate, combine assay buffer, 2 mM ATP, 2 mM NaAD+, 2% ethanol, 10 units/mL ADH, and 1 µg of recombinant Mtb NadE. Add the inhibitor dilutions and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 mM glutamine (the ammonia donor).

  • Spectrophotometric Detection: Immediately read the absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % Activity vs. Log[Inhibitor] and fit to a standard four-parameter logistic equation to derive the IC50.

Assay_Workflow S1 1. Compound Prep (Serial Dilution in DMSO) S2 2. Enzyme Incubation (Mtb NadE + ATP + NaAD) S1->S2 S3 3. Reaction Initiation (Add Glutamine/NH3) S2->S3 S4 4. Coupled Detection (ADH reduces NAD+ to NADH) S3->S4 Generates NAD+ S5 5. Spectrophotometry (Absorbance at 340 nm) S4->S5 Real-time Kinetics S6 6. Data Validation (Compare vs Cpd 5824) S5->S6 Self-Validating Control

Self-validating coupled enzymatic workflow for NadE IC50 determination.

References

  • Dowd, C. S., Wang, X., Ahn, Y.-M., & Lentscher, A. G. (2017). "Design, synthesis, and evaluation of substituted nicotinamide adenine dinucleotide (NAD+) synthetase inhibitors as potential antitubercular agents." Bioorganic & Medicinal Chemistry Letters, 27(18), 4350-4354.[Link]

  • Fortin, S., et al. (2011). "Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonamides as Antimitotics. Antiproliferative, Antiangiogenic and Antitumor Activity." European Journal of Medicinal Chemistry, 46(11), 5327-5342.[Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- proper disposal procedures

Operational Guide: Proper Disposal and Handling of 4-amino-N-(4-iodophenyl)benzenesulfonamide As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 4-amino-N-(4-iodophenyl)benzenesulfonamide

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics is a critical operational challenge in drug development and synthetic laboratories. 4-amino-N-(4-iodophenyl)benzenesulfonamide is a specialized iodinated sulfonamide derivative. Improper disposal of this compound not only violates environmental regulations but also introduces severe safety risks and exponentially increases waste management costs.

This guide provides a definitive, self-validating protocol for the proper segregation, containment, and disposal of this compound, ensuring your laboratory maintains strict compliance and operational excellence.

Chemical Profiling & Mechanistic Causality

To understand the disposal protocol, we must first analyze the chemical structure and the mechanistic reasons behind its waste classification:

  • The Halogen Factor (Iodine): The presence of the iodine atom on the phenyl ring dictates that this compound must be strictly classified as a Halogenated Organic Waste [1]. When combusted, halogenated compounds release highly corrosive and toxic acid gases (such as hydrogen iodide, HI, and molecular iodine, I 2​ ). Therefore, they cannot be disposed of via standard incineration or fuels blending[2]. They require specialized rotary kiln incineration equipped with caustic scrubbing systems to neutralize these acidic byproducts[3].

  • The Sulfonamide & Amine Groups: These functional groups contribute to the compound's environmental persistence and potential aquatic toxicity. They must never be discharged into the sanitary sewer system or mixed with strong oxidizing agents, which could trigger exothermic reactions.

  • Economic Causality of Segregation: Mixing halogenated waste (like this iodinated compound) with non-halogenated waste (like ethanol or acetone) ruins the entire waste container for "fuels blending"—a cost-effective disposal method for non-halogenated organics. Contaminating a non-halogenated stream with iodine forces the entire volume to undergo expensive high-temperature scrubbing, effectively doubling the disposal cost[4].

Quantitative Waste Segregation Matrix

To prevent cross-contamination and dangerous chemical incompatibilities, adhere to the following segregation limits.

Waste CategoryChemical ExampleSegregation RuleFinal Disposal MethodCost / Environmental Impact
Halogenated Organics 4-amino-N-(4-iodophenyl)benzenesulfonamide , Chloroform, DCMIsolate strictly. Collect in dedicated, labeled halogenated waste containers.Rotary Kiln Incineration with Caustic ScrubberHigh (Requires specialized emission controls)
Non-Halogenated Organics Acetone, Ethanol, HexaneDo not mix with halogenated organics.Fuels Blending / Energy RecoveryLow (High BTU value utilized)
Aqueous Acids / Bases HCl, NaOH, H 2​ SO 4​ Separate from all organics. Do not mix acids with bases.Chemical NeutralizationLow
Reactive / Acute Toxics Cyanides, Sulfides, P-listed wasteIsolate completely. Requires specific neutralization.Specialized TreatmentExtreme

Disposal Workflow & Decision Matrix

The following diagram illustrates the logical pathway for processing iodinated sulfonamide derivatives from generation to final destruction.

DisposalWorkflow Start Waste Generation: 4-amino-N-(4-iodophenyl)benzenesulfonamide Identify Chemical Profiling: Identify Iodine (Halogen) Start->Identify Segregate Segregation: Route to Halogenated Stream Identify->Segregate Halogen Present Contain Containment: HDPE / Glass with Secondary Containment Segregate->Contain Prevent Mixing Label RCRA Labeling: Full Name, Start Date, Hazards Contain->Label Seal & Tag Store Satellite Accumulation Area (SAA) Label->Store Max 55 Gal / 90 Days Pickup EHS Transfer to TSDF Store->Pickup Request EHS Incinerate Final Destruction: Rotary Kiln Incineration w/ Caustic Scrubber Pickup->Incinerate Thermal Destruction

Workflow and decision matrix for the disposal of iodinated sulfonamide derivatives.

Self-Validating Disposal Protocol

Execute the following step-by-step methodology to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[5]. Each step includes a self-validation check to guarantee operational integrity.

Step 1: Container Selection & Verification

  • Action: Select a chemically compatible container. For solid sulfonamides or solutions dissolved in organic solvents, High-Density Polyethylene (HDPE) or amber glass bottles are required.

  • Validation Check: Inspect the container cap for a intact polytetrafluoroethylene (PTFE) liner. Invert the empty, sealed container to verify the threads are not stripped and the seal is airtight.

Step 2: Segregation & Transfer

  • Action: Transfer the 4-amino-N-(4-iodophenyl)benzenesulfonamide waste into the designated "Halogenated Organic Waste" carboy or container. Do not insert solid precipitates into safety cans designed for liquid solvents.

  • Validation Check: Review the laboratory's composite waste log. Confirm that no non-halogenated solvents (e.g., pure acetone) or inorganic acids have been added to this specific container[1].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately upon placing the first drop or grain of waste into the container, affix a Hazardous Waste tag. Write the full chemical name: "4-amino-N-(4-iodophenyl)benzenesulfonamide".

  • Validation Check: Ensure no abbreviations, acronyms, or chemical formulas are used on the label. Verify that the accumulation start date and the primary hazard ("Toxic", "Halogenated") are clearly marked[5],.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container into a secondary containment tray within your laboratory's designated SAA.

  • Validation Check: Ensure the secondary containment tray has the volumetric capacity to hold 110% of the largest container's volume in the event of a catastrophic vessel failure[6].

Step 5: EHS Transfer

  • Action: Once the container is 90% full, or the time limit dictated by your institution's generator status is reached, submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Validation Check: Never transport hazardous waste yourself. Ensure EHS personnel log the transfer, establishing the chain of custody for transport to the permitted Treatment, Storage, and Disposal Facility (TSDF)[6].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and correct action is required to prevent aerosolization and inhalation exposure.

  • Isolate the Area: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, chemical splash goggles, and a lab coat).

  • Solid Spill Containment: If the compound is spilled in its solid powder form, do not dry sweep . Dry sweeping aerosolizes the fine iodinated powder, creating an inhalation hazard. Instead, cover the powder with damp paper towels (using water or a compatible inert solvent) to suppress dust, then carefully scoop the material into a wide-mouth glass jar.

  • Liquid Spill Containment: If spilled as a solution, surround the spill with an inert chemical absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water.

  • Waste Routing: Place all contaminated paper towels, absorbents, and gloves into a sealed container. Label it clearly as Halogenated Hazardous Waste, as these materials are now contaminated with the iodinated compound.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. U.S. Environmental Protection Agency. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University Environmental Health & Safety. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Disposal Guidelines. King Khalid University. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. Handling specialized active pharmaceutical ingredients (APIs) like Benzenesulfonamide, 4-amino-N-(4-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. Handling specialized active pharmaceutical ingredients (APIs) like Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- requires a precise understanding of its molecular behavior. This compound—a halogenated sulfanilamide derivative—is frequently utilized in oncological drug development as a potent transmembrane Carbonic Anhydrase (CA IX and XII) inhibitor[1].

However, the integration of an iodinated aromatic ring with a sulfonamide moiety creates a unique intersection of occupational hazards, including severe immune sensitization, enhanced cellular permeability, and environmental persistence. The following guide provides a self-validating, field-proven framework for the safe handling, dissolution, and disposal of this compound.

Mechanistic Toxicology & Hazard Causality

To implement effective safety measures, laboratory personnel must understand the causality behind the compound's toxicity profile:

  • Haptenation and Sensitization (Sulfa Allergy): The free primary amine (4-amino group) on the benzenesulfonamide backbone can undergo oxidative degradation on surfaces or metabolic activation to form reactive hydroxylamines. These electrophilic intermediates bind covalently to endogenous proteins (haptenation), triggering IgE-mediated anaphylaxis or delayed T-cell mediated hypersensitivity upon repeated dermal or inhalation exposure[2].

  • Halogen-Driven Cytotoxicity: The addition of the 4-iodophenyl group significantly increases the lipophilicity of the molecule compared to parent sulfanilamides. Research demonstrates that halogenated sulfonamides exhibit enhanced transporter-mediated cellular uptake, leading to profound off-target cytotoxicity, cell cycle arrest, and apoptosis in primary cells if accidental exposure occurs[3].

  • Halogenated By-Product Formation: The stable carbon-iodine bond makes this compound resistant to standard biological degradation. If introduced into municipal water systems or exposed to improper pH environments, halogenated sulfonamides can release free halogens, leading to the formation of highly toxic trihalomethanes[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, sensitizing halogenated APIs. The following matrix outlines the required PPE, justified by the compound's specific physiochemical properties.

Table 1: Quantitative PPE Specifications for Iodinated Sulfonamides

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: ≥8 mil, Inner: ≥4 mil)The high lipophilicity of the iodinated ring increases permeation rates through standard 4-mil gloves. Double gloving prevents haptenation-induced dermatitis[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation (H319) caused by the deposition of sulfonamide dust particulates on the conjunctiva[6].
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffsPrevents dermal accumulation of micro-particulates on the forearms, a primary vector for systemic sensitization[5].
Respiratory NIOSH N95/P100 Particulate RespiratorMandatory if weighing outside a controlled enclosure to mitigate inhalation of aerosolized powders (H335)[2].

Experimental Workflows & Standard Operating Procedures (SOPs)

When preparing stock solutions (e.g., in DMSO or Ethanol for in vitro assays), use the following self-validating methodology to ensure absolute containment.

Step 1: Engineering Control Validation

  • Action: Verify that the chemical fume hood or localized exhaust ventilation (LEV) is fully operational before introducing the chemical.

  • Self-Validation: Perform a "Kimwipe test" by holding a delicate task wipe at the sash opening; it must be actively pulled inward. Ensure the face velocity monitor reads between 80–120 feet per minute (fpm)[7]. Do not proceed if the alarm sounds or the wipe falls.

Step 2: Static Elimination and Weighing

  • Action: Halogenated powders often carry static charges, leading to aggressive aerosolization. Wipe the exterior of the chemical container and the analytical balance pan with an anti-static cloth before opening.

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder.

  • Causality: Preventing static repulsion eliminates the risk of invisible micro-spills on the balance, which is the most common cause of accidental dermal exposure during API handling.

Step 3: Dissolution and Transfer

  • Action: Transfer the pre-weighed solid into a borosilicate glass vial. Add the organic solvent (e.g., DMSO) slowly down the inner wall of the vial to prevent aerosolizing the dry powder.

  • Action: Cap the vial securely with a PTFE-lined septum cap before vortexing. Never vortex open containers of sensitizing agents.

HandlingWorkflow Start Initiate Protocol: Weighing & Solution Prep CheckVent Validate Engineering Controls (Face Velocity >100 fpm) Start->CheckVent CheckVent->Start Fail DonPPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles, P100 Mask CheckVent->DonPPE Pass Weighing Weighing inside Enclosure (Anti-static spatulas) DonPPE->Weighing Solvent Dissolution in Organic Solvent (e.g., DMSO/Ethanol) Weighing->Solvent Decon Decontamination: 10% Bleach followed by 70% EtOH Weighing->Decon Spillage Waste Waste Segregation: Halogenated Organic Waste Solvent->Waste Disposal Solvent->Decon Clean-up

Logical workflow for safe handling and disposal of halogenated sulfonamides.

Spill Response and Decontamination Plan

In the event of a localized spill inside the fume hood, water is ineffective due to the compound's lipophilicity. Follow this targeted response plan:

  • Isolate: Alert nearby personnel. Do not attempt to wipe dry powder, as the mechanical action forces particulates into the breathing zone.

  • Solubilize & Absorb: Cover the spill with absorbent pads dampened with 70% Ethanol or Isopropanol to solubilize the iodinated compound.

  • Collect: Use non-sparking tools to sweep the saturated pads into a compatible, sealable secondary container[5].

  • Chemical Decontamination: Wash the surface with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade the residual sulfonamide amine groups, followed by a final wipe with 70% Ethanol to remove corrosive bleach residue[7].

Waste Segregation and Disposal Logistics

Improper disposal of iodinated sulfonamides violates environmental regulations and poses severe ecological risks. The compound must be strictly segregated from general organic waste.

Table 2: Waste Segregation Parameters

Waste StreamClassificationContainer RequirementsDisposal Method
Solid Waste (Powder/Vials)Hazardous Solid Waste (Toxic)Puncture-proof, high-density polyethylene (HDPE)High-Temperature Incineration
Liquid Waste (DMSO/EtOH)Halogenated Organic Solvent WasteCorrosive-resistant polypropylene with PTFE liner[8]Licensed Hazardous Waste Contractor
Contaminated PPE Trace Chemical WasteDouble-bagged, 6-mil poly bagsIncineration
  • Labeling: All waste containers must be explicitly labeled with "Halogenated Organic Waste - Contains Iodine and Sulfonamides" to prevent accidental mixing with acidic waste streams, which could generate toxic halogen gas[9].

References

  • PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas, ACS Publications,[Link]

  • Effective Cellular Transport of Ortho-Halogenated Sulfonamide Derivatives of Metformin Is Related to Improved Antiproliferative Activity and Apoptosis Induction in MCF-7 Cells, MDPI,[Link]

  • Sulfanilamide: Symptoms/injuries after skin contact, UPRM,[Link]

  • Novel antimicrobial N-halamine polymer coatings generated by emulsion polymerization, KPI.ua,[Link]

Sources

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